Pomalidomide-C3-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H20N4O8 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoate |
InChI |
InChI=1S/C21H20N4O8/c26-14-7-6-13(19(30)23-14)24-20(31)11-3-1-4-12(18(11)21(24)32)22-10-2-5-17(29)33-25-15(27)8-9-16(25)28/h1,3-4,13,22H,2,5-10H2,(H,23,26,30) |
InChI-Schlüssel |
BUNBREDWIITCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)ON4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pomalidomide-C3-NHS Ester: A Technical Guide for Targeted Protein Degradation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C3-NHS ester is a crucial bifunctional molecule at the forefront of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the high-affinity pomalidomide (B1683931) ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a reactive N-hydroxysuccinimide (NHS) ester linked by a three-carbon (C3) alkyl chain. The NHS ester facilitates the covalent conjugation to a ligand of a specific protein of interest (POI), thereby creating a PROTAC capable of inducing the selective degradation of the target protein. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, synthesis, and application in experimental protocols for targeted protein degradation.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the facile construction of PROTACs.[1] PROTACs are heterobifunctional molecules that function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase recruiting moiety (pomalidomide for CRBN) and a linker with a reactive handle (the NHS ester) for conjugation to a POI-binding ligand.
The choice of the linker is critical as it influences the physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The C3 alkyl linker in this compound offers a balance of flexibility and length for many applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈N₄O₇ | N/A |
| Molecular Weight | 454.43 g/mol | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | Store at -20°C or -80°C, protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3] |
| SMILES | O=C(C1=C2C=CC=C1NCCCC(ON3C(CCC3=O)=O)=O)N(C4C(NC(CC4)=O)=O)C2=O | [3] |
| InChI Key | Not readily available | N/A |
Mechanism of Action: The PROTAC Approach
The utility of this compound lies in its ability to be incorporated into a PROTAC, which then orchestrates a series of molecular events leading to the degradation of a target protein.
Ternary Complex Formation
A PROTAC synthesized using this compound acts as a molecular bridge, inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, bearing the POI-specific ligand, binds to the target protein.
Ubiquitination and Proteasomal Degradation
The induced proximity of the POI to the CRBN E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for the use of a PROTAC derived from this compound.
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Quantitative Data Presentation
| PROTAC (Target: BTK) | Linker Composition | DC₅₀ (nM) | Dmax (%) | Cell Line | Reference |
| Illustrative PROTAC 1 | PEG-based | 2.2 | 97 | Mino | [5] |
| Illustrative PROTAC 2 | Alkyl-based | 10.8 | >95 | SU-DHL-4 | N/A |
Note: This data is for illustrative purposes and does not represent a PROTAC synthesized with this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the initial synthesis of pomalidomide followed by the attachment of the C3-NHS ester linker. A general synthetic route is outlined below, based on established methods for pomalidomide synthesis and linker conjugation.[6][7]
Step 1: Synthesis of Pomalidomide
-
React 3-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a suitable solvent (e.g., acetic acid) under reflux to yield 3-nitro-N-(2,6-dioxo-3-piperidinyl)phthalimide.
-
Reduce the nitro group of the resulting compound using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) to yield pomalidomide.
-
Purify the crude pomalidomide by recrystallization or column chromatography.
Step 2: Attachment of the C3-NHS ester linker
-
React pomalidomide with a suitable C3 linker precursor containing a carboxylic acid and a protected amine (e.g., Boc-4-aminobutanoic acid). This can be achieved through an alkylation reaction.
-
Deprotect the amine group.
-
Couple the resulting carboxylic acid with N-hydroxysuccinimide (NHS) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) to yield this compound.
-
Purify the final product using column chromatography or HPLC.
Conjugation of this compound to a POI Ligand
This protocol describes the general procedure for conjugating this compound to a ligand for a protein of interest that contains a primary amine.[1][8][9]
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand in anhydrous DMF or DMSO.
-
Add this compound to the solution (typically a 1.1 to 1.5 molar excess relative to the POI ligand).
-
Add a non-nucleophilic base such as DIPEA or TEA (typically 2-3 molar equivalents) to the reaction mixture to scavenge the acid produced during the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[10]
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various durations (for time-course). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and incubate with ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dmax values.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a potent CRBN ligand and a reactive NHS ester, allows for the straightforward synthesis of degraders for a wide range of protein targets. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in the rapidly advancing field of targeted protein degradation. Further exploration into the impact of the C3 linker on ternary complex formation and degradation efficiency for various targets will continue to refine the rational design of next-generation PROTAC therapeutics.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104016967A - Synthetic method of pomalidomide - Google Patents [patents.google.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide-C3-NHS Ester: An In-depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory imide drug (IMiD), has emerged as a powerful molecule in therapeutic development, particularly in the fields of oncology and targeted protein degradation. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, effectively redirecting its substrate specificity. This property has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as a recruiter of the cellular degradation machinery to eliminate proteins of interest. Pomalidomide-C3-NHS ester is a key derivative, a readily adaptable building block for the synthesis of novel PROTACs. This technical guide provides a comprehensive overview of the core mechanism of action of pomalidomide and its application in the context of this compound-based PROTACs, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide functions as a "molecular glue," inducing proximity between the CRBN E3 ubiquitin ligase and specific "neosubstrate" proteins that would not normally interact.[1][2] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[3] The primary endogenous neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[1][2]
The CRL4^CRBN complex, to which pomalidomide binds, is a multi-subunit E3 ubiquitin ligase. Pomalidomide binding to the thalidomide-binding domain of CRBN creates a novel surface that enhances the affinity for IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation.[2] This targeted degradation results in a cascade of downstream effects, including the inhibition of myeloma cell proliferation, apoptosis, and modulation of the tumor microenvironment.[1][2]
This compound in PROTAC Technology
This compound is a derivative of pomalidomide designed for the straightforward synthesis of PROTACs. It consists of three key components:
-
Pomalidomide: The CRBN-binding moiety.
-
C3 Linker: A three-carbon aliphatic chain that provides spatial separation between the pomalidomide and the target protein ligand.
-
N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary or secondary amines on a target protein ligand.
The NHS ester allows for the covalent conjugation of Pomalidomide-C3 to a ligand that specifically binds to a protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to both the POI and CRBN, thereby inducing the degradation of the POI.
Quantitative Data
The following tables summarize key quantitative data for pomalidomide and a representative pomalidomide-based PROTAC. It is important to note that specific binding and degradation data for PROTACs constructed with this compound will be dependent on the specific protein of interest and the linker chemistry. The data presented here serves as a valuable reference.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Method | Kd (nM) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 | [1] |
| Pomalidomide | Fluorescence Polarization | 156.6 |
Table 2: Degradation Potency of a Representative Pomalidomide-Based PROTAC (ZQ-23 targeting HDAC8)
| Parameter | Value | Cell Line | Reference |
| DC50 | 147 nM | Not Specified | [4] |
| Dmax | 93% | Not Specified | [4] |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derived PROTACs.
Synthesis of a Pomalidomide-C3-PROTAC via NHS Ester Conjugation
This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Reaction vial
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) or other suitable purification system
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1-1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC conjugate.
-
The final product should be characterized by LC-MS and NMR to confirm its identity and purity.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a pomalidomide-based PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.
Signaling Pathways
The binding of pomalidomide to CRBN initiates a signaling cascade that ultimately leads to the degradation of its neosubstrates. In the context of a PROTAC, this cascade is redirected to the protein of interest.
Conclusion
This compound is a versatile and valuable tool for the development of novel PROTACs. Its mechanism of action, rooted in the recruitment of the CRBN E3 ligase, offers a powerful strategy for the targeted degradation of disease-causing proteins. Understanding the core principles of pomalidomide's interaction with CRBN, coupled with robust experimental protocols for PROTAC synthesis and evaluation, is crucial for advancing this promising therapeutic modality. This guide provides a foundational framework for researchers to design and execute experiments aimed at harnessing the potential of pomalidomide-based targeted protein degradation.
References
Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of relapsed and refractory multiple myeloma. Its potent anti-neoplastic and immunomodulatory activities stem from its function as a molecular glue that redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive technical overview of pomalidomide's mechanism of action, quantitative binding and degradation data, and detailed experimental protocols for its investigation.
Introduction
Pomalidomide is a chemical analog of thalidomide (B1683933) with significantly enhanced anti-myeloma and immunomodulatory properties. The discovery of Cereblon (CRBN) as the direct molecular target of IMiDs was a pivotal moment in understanding their therapeutic efficacy.[1] CRBN functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] Pomalidomide binds to CRBN, inducing a conformational change that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins, known as neosubstrates.[1][4][5] The primary neosubstrates responsible for its anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] The degradation of these factors triggers a cascade of downstream events, including apoptosis of malignant cells and stimulation of the patient's immune system against the tumor.[1][8][9]
Mechanism of Action: A Molecular Glue Approach
Pomalidomide's mechanism of action is a prime example of targeted protein degradation. It acts as a "molecular glue," facilitating the interaction between CRBN and its neosubstrates. The core components of this mechanism are:
-
The CRL4-CRBN E3 Ubiquitin Ligase Complex: This complex is composed of Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor CRBN.[2][3][10]
-
Pomalidomide Binding: Pomalidomide binds to a specific pocket on the surface of CRBN.[11] This binding event creates a novel interface that is recognized by the neosubstrates.
-
Neosubstrate Recruitment and Ubiquitination: The altered CRBN surface recruits neosubstrates like IKZF1 and IKZF3 to the CRL4-CRBN complex.[1][4] This proximity allows for the transfer of ubiquitin molecules to the neosubstrate.
-
Proteasomal Degradation: The poly-ubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[6]
This targeted degradation of key transcription factors leads to two major downstream consequences: direct anti-tumor effects and immunomodulation.
Downstream Signaling Pathways
The degradation of IKZF1 and IKZF3 initiates a signaling cascade that is detrimental to multiple myeloma cells.
Caption: Pomalidomide-induced signaling cascade.
Quantitative Data
The interaction between pomalidomide and CRBN, and the subsequent degradation of neosubstrates, have been quantitatively characterized using various biophysical and cellular assays.
Table 1: Pomalidomide-Cereblon Binding Affinity
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[12][13] | ~1.2 - 3 µM[12] | Competitive Titration, Competitive Binding Assay |
Table 2: Comparative Binding Affinities of IMiDs to Cereblon
| Compound | Target | Kd (nM) |
| Pomalidomide | CRBN-DDB1 | ~157[14] |
| Lenalidomide | CRBN-DDB1 | ~178 - 640[14] |
| Thalidomide | CRBN-DDB1 | ~250[13][14] |
Experimental Protocols
Investigating the mechanism of pomalidomide requires a combination of biochemical, biophysical, and cell-based assays.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of pomalidomide for the CRBN-DDB1 complex.
Principle: This assay measures the displacement of a fluorescently labeled tracer ligand from the His-tagged CRBN/DDB1 complex by a test compound. The binding of a Tb-anti-His antibody to the complex and the fluorescent tracer results in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[12]
Materials:
-
His-tagged CRBN/DDB1 complex
-
Tb-anti-His antibody
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide)
-
Pomalidomide
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of pomalidomide in the assay buffer.
-
In a 384-well plate, add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to each well.
-
Add the fluorescent tracer to the wells.
-
Add the serial dilutions of pomalidomide to the wells. Include appropriate controls (no compound, no enzyme).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis: Plot the decrease in the FRET signal against the concentration of pomalidomide to determine the IC50 value.
Neosubstrate Degradation Assay (Western Blot)
This protocol is used to confirm the pomalidomide-induced degradation of IKZF1 and IKZF3 in a cellular context.
Principle: Cells are treated with pomalidomide, and the levels of the target neosubstrates are assessed by Western blot analysis. A decrease in the protein levels indicates degradation.[15]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed the multiple myeloma cells in appropriate culture plates.
-
Treat the cells with various concentrations of pomalidomide or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities for IKZF1 and IKZF3 and normalize them to the loading control. Compare the levels in pomalidomide-treated cells to the vehicle-treated control to determine the extent of degradation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing neosubstrate degradation.
Conclusion
Pomalidomide's function as a molecular glue that hijacks the CRBN E3 ligase complex represents a paradigm shift in drug discovery, moving beyond simple inhibition to targeted protein degradation. This in-depth technical guide provides a foundational understanding of its mechanism, quantitative parameters, and the experimental approaches used for its characterization. For researchers and drug development professionals, a thorough grasp of these principles is essential for the continued development of novel cereblon-modulating therapeutics and for optimizing the clinical application of pomalidomide.
References
- 1. benchchem.com [benchchem.com]
- 2. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. gosset.ai [gosset.ai]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. benchchem.com [benchchem.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Pomalidomide-C3-NHS Ester: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-C3-NHS ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core properties, role in targeted protein degradation, and detailed methodologies for its application in research and drug development.
Introduction to Pomalidomide (B1683931) and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein from the cell.[1] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Pomalidomide is a derivative of thalidomide (B1683933) and a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][] By incorporating pomalidomide into a PROTAC, researchers can hijack the CRBN E3 ligase complex to selectively degrade a desired protein.[]
This compound: Structure and Utility
This compound is a synthetic E3 ligase ligand-linker conjugate.[5][6][7] It incorporates the pomalidomide core, which binds to CRBN, and a three-carbon (C3) linker terminating in an N-hydroxysuccinimide (NHS) ester.[5][6][7] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on a corresponding POI ligand or linker, making it a valuable tool for the modular synthesis of PROTACs.[8]
Molecular Structure:
-
Pomalidomide Moiety: Binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
C3 Linker: A short alkyl chain that provides spacing between the pomalidomide and the reactive handle.
-
NHS Ester: A reactive group for conjugation to a POI-binding ligand.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the ubiquitination and subsequent degradation of the target protein.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pomalidomide-C3-NHS Ester: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C3-NHS ester has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of the immunomodulatory drug Pomalidomide, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a C3 linker terminating in an N-Hydroxysuccinimide (NHS) ester provides a reactive handle for the facile conjugation to ligands of target proteins, enabling the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of this compound, with a focus on quantitative data and detailed experimental protocols to empower researchers in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based Cereblon ligand and an NHS ester linker.[1] The chemical structure facilitates its role as a versatile building block in the assembly of PROTACs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₀N₄O₈ |
| Molecular Weight | 456.41 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C to -80°C. Keep in a dry place. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its biological effects by binding to the CRBN component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.
In the context of a PROTAC, the Pomalidomide moiety of this compound serves as the E3 ligase recruiting element. The other end of the PROTAC, synthesized via the reactive NHS ester, binds to a protein of interest (POI). This ternary complex formation between the POI, the PROTAC, and the CRBN E3 ligase brings the POI into close proximity to the ubiquitination machinery, leading to its polyubiquitination and degradation by the 26S proteasome.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 2: Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide Analog 19 | Aiolos | MM1S | 120 | 85 |
| Pomalidomide | Aiolos | MM1S | 8.7 | >95 |
| EGFR PROTAC 16 | EGFR | A549 | 32.9 | 96 |
| EGFR PROTAC 15 | EGFR | A549 | 43.4 | N/A |
Note: Data for Pomalidomide analogs and EGFR PROTACs are included to provide a comparative context for the degradation efficiency of Pomalidomide-based degraders.
Table 3: Binding Affinity of Pomalidomide to CRBN
| Ligand | Binding Affinity (Kd) to CRBN |
| Pomalidomide | ~157 nM |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of a Pomalidomide derivative with a terminal amine, followed by the conversion of the amine to an NHS ester.
Step 1: Synthesis of Pomalidomide-C3-Amine Hydrochloride
A common precursor for this compound is 4-((3-aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, which is commercially available or can be synthesized.[3]
Step 2: Conversion of Pomalidomide-C3-Amine to this compound
This protocol describes the activation of a terminal carboxyl group to an NHS ester. A similar principle applies to the conversion of a terminal amine to an NHS ester, often through an intermediate with a carboxylic acid linker. A plausible route involves reacting Pomalidomide-C3-Amine with a bifunctional linker containing a carboxyl group and a protected amine, followed by deprotection and subsequent NHS ester formation. A more direct, though less commonly detailed, method would involve a reagent that directly converts the amine to a reactive ester. For the purpose of this guide, a general protocol for NHS ester formation from a carboxylic acid precursor is provided, as this is a standard and well-documented method in bioconjugation chemistry.
Materials:
-
Pomalidomide-C3-carboxylic acid (precursor)
-
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve Pomalidomide-C3-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add N-Hydroxysuccinimide (1.2 equivalents) and EDC (1.2 equivalents) or N,N'-Disuccinimidyl carbonate (1.2 equivalents).
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol for PROTAC Synthesis using this compound
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
Anhydrous DMF or DMSO
-
DIPEA
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add a solution of this compound (1-1.2 equivalents) in anhydrous DMF or DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by reverse-phase HPLC to yield the desired PROTAC.
Quantitative Proteomics for PROTAC Target Validation
Objective: To identify and quantify on-target and off-target protein degradation induced by a Pomalidomide-based PROTAC.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT, iodoacetamide, and trypsin for protein digestion
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase fractionation system
-
High-resolution LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the PROTAC at various concentrations and time points. Include a DMSO-treated control.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides with trypsin.
-
TMT Labeling: Label the peptide digests from each condition with the appropriate TMT reagent.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to determine significantly degraded proteins.
References
Pomalidomide-C3-NHS Ester: A Technical Guide to a Cereblon-Binding Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This interaction underpins its therapeutic efficacy in treating multiple myeloma. By binding to CRBN, pomalidomide redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Pomalidomide-C3-NHS ester is a functionalized derivative of pomalidomide designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the core pomalidomide structure, which serves as the CRBN-binding moiety, and an N-hydroxysuccinimide (NHS) ester-terminated linker. The NHS ester allows for covalent conjugation to a primary amine on a target protein ligand, facilitating the creation of bifunctional PROTAC molecules that can induce the degradation of specific proteins of interest.
While direct quantitative binding affinity data for this compound to Cereblon is not extensively available in public literature, its utility is predicated on the well-characterized, high-affinity interaction of its parent molecule, pomalidomide. This guide provides a comprehensive overview of the binding affinity of pomalidomide for Cereblon, detailed experimental protocols for assessing this interaction, and the relevant signaling pathways. This information serves as a critical reference for the design, synthesis, and evaluation of this compound-based PROTACs.
Quantitative Binding Affinity of Pomalidomide for Cereblon
The binding affinity of pomalidomide to Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from the literature.
| Assay Type | System | Ligand | K_d / K_i / IC_50 (nM) |
| Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN-DDB1 | Pomalidomide | ~157 |
| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |
| Fluorescence Polarization (FP) | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (K_i) |
| Fluorescence Polarization (FP) | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC_50) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC_50) |
| Competitive Binding Assay (Affinity Beads) | U266 myeloma cell extracts | Pomalidomide | ~2000 (IC_50) |
| NMR Spectroscopy | C-terminal domain of CRBN | Pomalidomide | 55,000 |
| Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 | Pomalidomide | Binding Confirmed |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of pomalidomide and a general experimental workflow for determining Cereblon binding affinity.
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data table are provided below. These protocols can be adapted to determine the binding affinity of this compound to the CRBN-DDB1 complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration should be accurately determined.
-
Ligand: Pomalidomide is dissolved in the same ITC buffer to a concentration approximately 10-20 times that of the protein concentration. A small amount of DMSO may be used for initial dissolution, with the final concentration being low enough to not interfere with the measurement.
2. ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small, precisely measured injections of the ligand into the protein solution are performed.
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is integrated to determine the heat change per mole of injectant.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.
-
This curve is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The change in entropy (ΔS) is calculated from these values.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., pomalidomide) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time.
1. Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant His-tagged CRBN is immobilized onto the chip surface via amine coupling or another appropriate method.
-
The surface is then deactivated to block any remaining active sites.
2. Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of pomalidomide in running buffer are injected over the surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time as a response unit (RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the pomalidomide-CRBN complex.
3. Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
Fluorescence Polarization (FP)
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule. In a competitive FP assay, the displacement of a fluorescently labeled CRBN ligand by an unlabeled competitor (pomalidomide) is measured.
1. Reagents and Materials:
-
Recombinant CRBN-DDB1 complex.
-
A fluorescently labeled CRBN ligand (e.g., a Bodipy-thalidomide probe).
-
Unlabeled pomalidomide.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).
-
Black, low-binding microplates.
2. Assay Procedure:
-
A fixed concentration of the CRBN-DDB1 complex and the fluorescent probe are added to the wells of the microplate.
-
A serial dilution of pomalidomide is then added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
3. Data Analysis:
-
The decrease in fluorescence polarization, which corresponds to the displacement of the fluorescent probe by pomalidomide, is plotted against the concentration of pomalidomide.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of pomalidomide that displaces 50% of the fluorescent probe. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.
1. Reagents and Materials:
-
His-tagged CRBN/DDB1 complex.
-
Terbium (Tb)-conjugated anti-His antibody (donor).
-
A fluorescently labeled tracer ligand (e.g., a derivative of thalidomide) (acceptor).
-
Pomalidomide.
-
Assay buffer.
-
Low-volume microplates.
2. Assay Procedure:
-
A constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody are added to the wells.
-
The fluorescent tracer is then added.
-
Serial dilutions of pomalidomide are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
-
The decrease in the FRET signal, resulting from the displacement of the fluorescent tracer by pomalidomide, is plotted against the concentration of pomalidomide to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, leveraging the high-affinity interaction between its pomalidomide core and the E3 ligase Cereblon. While direct binding data for this specific conjugate is not widely published, the extensive characterization of pomalidomide's binding to Cereblon provides a strong foundation for its application. The experimental protocols detailed in this guide offer robust methods for quantitatively assessing the binding of this compound or any resulting PROTACs to Cereblon, which is a critical step in the development of novel targeted protein degraders.
Pomalidomide-C3-NHS Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Pomalidomide-C3-NHS ester, a crucial building block in the development of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates the key signaling pathways involved in its mechanism of action.
Core Compound Data
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an N-hydroxysuccinimide (NHS) ester via a 3-carbon linker. The NHS ester allows for covalent conjugation to primary amines on a target protein ligand.
| Property | Value |
| Molecular Weight | 456.41 g/mol |
| Chemical Formula | C₂₁H₂₀N₄O₈ |
| Appearance | Light yellow to yellow solid |
| CAS Number | 2828476-87-3 |
Pomalidomide's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] By binding to CRBN, pomalidomide redirects the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.[1][4] Key targets of this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][] The degradation of these factors results in downstream anti-proliferative and pro-apoptotic effects in cancer cells, as well as immunomodulatory effects on the tumor microenvironment.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and subsequent evaluation of its activity.
Protocol 1: PROTAC Synthesis via NHS Ester Conjugation
This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vial
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
In a reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, purify the resulting PROTAC molecule by preparative HPLC to obtain the final product.
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro PROTAC Evaluation - Western Blot for Protein Degradation
This protocol outlines the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in the nanomolar to micromolar range) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the signal of the protein of interest to the loading control to determine the extent of protein degradation.
Experimental Workflow and Logic
The development and validation of a pomalidomide-based PROTAC follows a logical progression from chemical synthesis to biological evaluation.
References
Pomalidomide for targeted protein degradation principles
An In-depth Technical Guide to Pomalidomide (B1683931) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), represents a cornerstone in the treatment of hematological malignancies, particularly relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy stems from its function as a "molecular glue," a small molecule that induces or stabilizes protein-protein interactions. Pomalidomide selectively binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][3] This binding event redirects the E3 ligase's activity towards neo-substrates, proteins not normally targeted by CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This guide provides a detailed examination of the principles underlying pomalidomide-mediated targeted protein degradation, including its core mechanism, downstream signaling effects, quantitative data, and key experimental protocols.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of pomalidomide involves co-opting the cell's natural protein disposal machinery.[2] Pomalidomide's glutarimide (B196013) moiety binds directly to a specific pocket within the CRBN protein.[4][5] This binding event alters the substrate-binding surface of CRBN, creating a novel interface that has high affinity for specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][6]
The resulting Pomalidomide-CRBN-IKZF1/3 ternary complex formation is the critical step that brings the substrate into close proximity with the rest of the CRL4 E3 ligase machinery (comprising DDB1, CUL4A, and RBX1).[3][4] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of IKZF1 and IKZF3.[6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[2]
Downstream Signaling and Therapeutic Effects
The degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is the primary driver of pomalidomide's therapeutic effects in multiple myeloma.[4][6] These transcription factors are essential for the survival and proliferation of myeloma cells.[6][7] Their elimination triggers a cascade of downstream events:
-
Downregulation of IRF4 and c-Myc: IKZF1 and IKZF3 are key regulators of Interferon Regulatory Factor 4 (IRF4), a master transcription factor for myeloma cell survival. The degradation of IKZF1/3 leads to a significant reduction in IRF4 and, subsequently, c-Myc expression.[1][4] The loss of these critical oncogenic drivers directly inhibits proliferation and induces apoptosis in myeloma cells.
-
Immunomodulation: Beyond its direct anti-tumor effects, pomalidomide potently stimulates the immune system. The degradation of IKZF1/3 in T cells leads to increased production of Interleukin-2 (IL-2) and enhanced T cell and Natural Killer (NK) cell activity, contributing to a more robust anti-tumor immune response.[8][9][10]
Quantitative Data
The efficacy of pomalidomide is underpinned by its binding affinity to CRBN and its efficiency in degrading target substrates.
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
|---|---|---|---|---|
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [5][11] |
| Lenalidomide (B1683929) | ~178 nM | ~1 - 2 µM | Competitive Binding Assay | [5][12] |
| Thalidomide (B1683933) | ~250 nM | >10 µM | Competitive Binding Assay |[5][13] |
Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. IC50 (Half maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pomalidomide Degradation Potency for Neo-substrates
| Substrate | Cell Line | Degradation Potency (DC50) | Notes | Reference |
|---|---|---|---|---|
| IKZF1/IKZF3 | MM1.S | More potent than lenalidomide | Pomalidomide induces more rapid and complete degradation of most substrates compared to lenalidomide. | [14] |
| CK1α | MM1.S | Less potent than lenalidomide | Lenalidomide is superior for degrading CK1α. |[14] |
DC50 (Degradation Concentration 50%): The concentration of a compound that results in 50% degradation of the target protein.
Experimental Protocols
Validating the mechanism of pomalidomide requires specific biochemical and cellular assays.
Protocol 1: Competitive CRBN Binding Assay (Bead-Based)
Objective: To determine the binding affinity (IC50) of pomalidomide to endogenous CRBN in a cellular context.
Methodology:
-
Cell Lysate Preparation: Culture multiple myeloma cells (e.g., U266) and harvest. Lyse cells in a non-denaturing buffer (e.g., NP40-based buffer) containing protease inhibitors. Clarify the lysate by centrifugation and determine the protein concentration.[12]
-
Competitive Binding: Aliquot the cell lysate. Pre-incubate aliquots with a serial dilution of pomalidomide (or vehicle control, e.g., DMSO) for 15-30 minutes at room temperature.[15][16]
-
Affinity Pulldown: Add thalidomide-analog-conjugated magnetic beads to each lysate-compound mixture. Incubate for 2-4 hours at 4°C with rotation to allow CRBN-DDB1 complexes to bind to the beads.[15][16]
-
Washing: Pellet the beads using a magnetic stand and wash them three times with cold lysis buffer to remove non-specific binders.[11]
-
Elution and Analysis: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Analyze the eluate by Western blotting using primary antibodies against CRBN and DDB1.[11][12]
-
Data Analysis: Quantify the CRBN band intensity for each pomalidomide concentration using densitometry. Normalize the data to the vehicle control and plot the percentage of CRBN binding against the log of pomalidomide concentration to calculate the IC50 value.[12]
Protocol 2: In Vitro Ubiquitination Assay
Objective: To demonstrate that pomalidomide induces the ubiquitination of a neo-substrate (e.g., IKZF1) in a reconstituted cell-free system.
Methodology:
-
Reagents: Assemble purified recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4-CRBN E3 ligase complex, the target substrate (e.g., IKZF1), and ubiquitin.[13][17]
-
Reaction Setup: On ice, prepare a master mix containing 1X Ubiquitination Reaction Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT), E1, E2, E3, substrate, and ubiquitin.[18]
-
Compound Addition: Aliquot the master mix into reaction tubes. Add pomalidomide to achieve desired final concentrations (e.g., 0.1 to 10 µM). Include a DMSO vehicle control and a "No ATP" negative control.[13]
-
Initiation and Incubation: Initiate the reaction by adding a concentrated ATP solution (final concentration 2-5 mM). Incubate the reactions at 37°C for 60-90 minutes.[13][17]
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[13]
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the IKZF1 substrate. A ladder of higher molecular weight bands above the unmodified IKZF1 band indicates successful polyubiquitination.[13][18]
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous IKZF1/3 in cells upon treatment with pomalidomide.
Methodology:
-
Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM1.S) at an appropriate density. Treat the cells with a serial dilution of pomalidomide for a fixed time (e.g., 6 or 24 hours) to determine the DC50. For time-course experiments, treat with a fixed concentration and harvest at various time points.[19]
-
Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[20]
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight at 4°C with a primary antibody specific for IKZF1 or IKZF3. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[20]
-
Detection and Re-probing: Detect the signal using an ECL substrate. Subsequently, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19][20]
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein level to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot against drug concentration to determine DC50 and Dmax (maximum degradation) values.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Immunomodulatory Properties of Pomalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a potent thalidomide (B1683933) analog, and its derivatives have emerged as a significant class of immunomodulatory drugs (IMiDs) with remarkable therapeutic efficacy, particularly in the treatment of multiple myeloma. Their mechanism of action, centered on the targeted degradation of specific proteins via the E3 ubiquitin ligase cereblon (CRBN), results in a multifaceted immunomodulatory response. This technical guide provides a comprehensive overview of the immunomodulatory properties of pomalidomide derivatives, detailing their mechanism of action, quantitative effects on immune cells and cytokine production, and step-by-step protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel immunomodulatory agents.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has demonstrated significant clinical activity against hematological malignancies, most notably relapsed and refractory multiple myeloma.[1] Structurally, it is a derivative of thalidomide with an amino group at the 4th position of the phthaloyl ring, which contributes to its enhanced potency.[2] The immunomodulatory effects of pomalidomide and its derivatives are pleiotropic, encompassing direct anti-tumor activities and a profound impact on the tumor microenvironment.[3] These compounds modulate the activity of various immune cells, including T cells and Natural Killer (NK) cells, and alter the production of key cytokines, thereby restoring and enhancing the host's anti-tumor immune response.[4][5]
The primary mechanism of action of pomalidomide derivatives involves their function as "molecular glues." They bind to the substrate receptor cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[6] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates. The most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors unleashes a cascade of downstream events that underpin the immunomodulatory and anti-neoplastic effects of these compounds.
Mechanism of Action: The Cereblon Pathway
The binding of pomalidomide derivatives to CRBN is the initiating event in their immunomodulatory cascade. This interaction leads to the recruitment of Ikaros and Aiolos to the CRL4-CRBN complex, marking them for ubiquitination and subsequent degradation by the proteasome.
Quantitative Immunomodulatory Activities
The immunomodulatory effects of pomalidomide derivatives can be quantified through various in vitro assays. The following tables summarize the reported activities of pomalidomide and some of its analogs. It is important to note that absolute values can vary between studies due to differences in experimental conditions.
Table 1: Inhibition of TNF-α Production in LPS-Stimulated PBMCs
| Compound | IC50 (nM) | Reference |
| Pomalidomide | 13 | [7] |
| Lenalidomide (B1683929) | 123 | [7] |
| 4-Methyl Analog | Potent Inhibition | [8] |
| 4-Chloro Analog | Potent Inhibition | [8] |
Table 2: Stimulation of IL-2 Production in T-Cell Co-stimulation Assays
| Compound | EC50 (nM) | Reference |
| Pomalidomide | Potent Stimulation | [8] |
| Lenalidomide | Potent Stimulation | [8] |
| 4-Methyl Analog | Potent Stimulation | [8] |
| 4-Chloro Analog | Potent Stimulation | [8] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Pomalidomide Analog 5c | MCF-7 | 26.93 | [2] |
| Pomalidomide Analog 5d | MCF-7 | 20.2 | [2] |
| 4-Methyl Analog | Namalwa | Potent Activity | [8] |
| 4-Chloro Analog | Namalwa | Potent Activity | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory properties of pomalidomide derivatives.
Synthesis of Pomalidomide Derivatives
The synthesis of pomalidomide derivatives can be achieved through several routes, including nucleophilic aromatic substitution (SNAr) on a fluorinated precursor or direct modification of the pomalidomide scaffold. A general procedure for the synthesis of N-substituted pomalidomide derivatives via SNAr is described below.
Protocol: Synthesis of N-substituted Pomalidomide Derivatives [9]
-
Reaction Setup: In a reaction vial, dissolve 4-fluoro-thalidomide (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 90°C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).
TNF-α Release Assay in LPS-Stimulated PBMCs
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[10]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Pomalidomide derivatives
-
Human TNF-α ELISA kit
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Compound Treatment: Add serial dilutions of the pomalidomide derivatives to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Seeding: Add the PBMC suspension to each well.
-
Stimulation: Immediately add LPS to a final concentration of 2 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.
-
TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
T-Cell Co-stimulation Assay for IL-2 Production
This assay evaluates the ability of a compound to enhance the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation and proliferation, in a co-stimulation model.[11][12]
Materials:
-
Human T cells (isolated from PBMCs or a T-cell line like Jurkat)
-
Antigen Presenting Cells (APCs) or anti-CD3/CD28 antibodies
-
RPMI-1640 medium supplemented with 10% FBS
-
Pomalidomide derivatives
-
Human IL-2 ELISA kit
Protocol:
-
Cell Preparation: Isolate T cells from PBMCs or use a T-cell line. Resuspend the T cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the pomalidomide derivatives to the wells of a 96-well plate. Include a vehicle control.
-
Co-stimulation: Add APCs (e.g., dendritic cells pulsed with antigen) at an appropriate ratio (e.g., 1:5 to 1:10 DC:T cell) or coat the wells with anti-CD3 and anti-CD28 antibodies.
-
Cell Seeding: Add the T-cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
IL-2 Measurement: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit.
-
Data Analysis: Determine the fold-increase in IL-2 production compared to the vehicle control and calculate the EC50 value.
CFSE-based T-Cell Proliferation Assay
This assay uses the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation. As cells divide, the CFSE fluorescence is halved in daughter cells, allowing for the quantification of cell division by flow cytometry.[13][14][15]
Materials:
-
Human T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS with 0.1% BSA
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads)
-
Pomalidomide derivatives
-
Flow cytometer
Protocol:
-
CFSE Labeling: Resuspend T cells at 1-2 x 10⁷ cells/mL in PBS with 0.1% BSA. Add an equal volume of 10 µM CFSE solution and incubate for 5 minutes at room temperature.
-
Quenching: Add 10 volumes of cold complete RPMI-1640 medium to quench the staining reaction.
-
Washing: Wash the cells twice with complete medium.
-
Cell Culture: Resuspend the CFSE-labeled T cells in complete medium and plate in a 96-well plate.
-
Treatment and Stimulation: Add pomalidomide derivatives and T-cell stimulation reagents.
-
Incubation: Incubate for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence indicates cell division.
-
Data Analysis: Quantify the percentage of proliferated cells and the number of cell divisions.
Chromium-51 Release Assay for NK Cell Cytotoxicity
This classic assay measures the ability of NK cells (effector cells) to lyse target cells. The target cells are labeled with radioactive Chromium-51 (⁵¹Cr), and its release into the supernatant upon cell lysis is quantified.[16][17][18]
Materials:
-
Human NK cells (isolated from PBMCs)
-
Target cells (e.g., K562 cell line)
-
Sodium Chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
Pomalidomide derivatives
-
Gamma counter
Protocol:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times to remove unincorporated ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells in a 96-well V-bottom plate.
-
Effector Cell Addition: Add NK cells at various effector-to-target (E:T) ratios.
-
Compound Treatment: Add pomalidomide derivatives to the wells.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new plate or tubes.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
HUVEC Tube Formation Assay for Angiogenesis
This in vitro assay assesses the anti-angiogenic potential of compounds by measuring their ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix.[3][19][20][21][22]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Pomalidomide derivatives
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium. Seed the HUVECs onto the polymerized matrix.
-
Compound Treatment: Add the pomalidomide derivatives at various concentrations.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
Pomalidomide and its derivatives represent a powerful class of immunomodulatory agents with a well-defined mechanism of action centered on the cereblon-mediated degradation of Ikaros and Aiolos. This targeted protein degradation leads to a cascade of immunomodulatory effects, including the enhancement of T-cell and NK-cell function and the modulation of cytokine production, which collectively contribute to their potent anti-tumor activity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel pomalidomide derivatives, facilitating the development of next-generation immunomodulatory therapies. Further research into the structure-activity relationships of these compounds will continue to refine their therapeutic potential and expand their clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 17. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]
- 18. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ibidi.com [ibidi.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. en.bio-protocol.org [en.bio-protocol.org]
- 22. promocell.com [promocell.com]
E3 Ligase Recruitment for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, TPD agents can selectively eliminate pathogenic proteins rather than merely inhibiting their function. At the heart of this technology lies the recruitment of E3 ubiquitin ligases, the crucial enzymes that tag target proteins for destruction by the proteasome. This technical guide provides a comprehensive overview of the core principles of E3 ligase recruitment in TPD, with a focus on the widely exploited Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases. We will delve into the quantitative aspects of TPD, detail key experimental protocols, and visualize the underlying biological and experimental frameworks.
The Mechanism of Action: Engineering Protein Degradation
TPD is primarily achieved through the use of bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, bringing them into close proximity.[3][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of further POI molecules.[6]
Key E3 Ligases in Targeted Protein Degradation
While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for TPD due to the availability of well-characterized, high-affinity ligands.[7]
Cereblon (CRBN): Cereblon is a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex, which also comprises DDB1, CUL4A, and RBX1.[8][9][10] Ligands for CRBN, such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), are widely used in PROTAC design.[5][11] The CRL4-CRBN complex mediates the ubiquitination and subsequent degradation of its target proteins.[8]
Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex, which includes Elongin B, Elongin C, CUL2, and RBX1.[12][13][14][15] Small molecule ligands that mimic the binding of its natural substrate, HIF-1α, are potent recruiters of VHL for TPD.[16]
Quantitative Assessment of TPD
The efficiency of a PROTAC is determined by several key quantitative parameters that describe its ability to form a stable ternary complex and induce degradation.
Binding Affinities and Cooperativity: The formation of the ternary complex is a critical step in TPD. The stability of this complex is influenced by the binary binding affinities of the PROTAC for the POI and the E3 ligase, as well as by the cooperativity (α) of the ternary complex formation.[17][18] Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex.[3][19] Conversely, negative cooperativity (α < 1) signifies a destabilization of the ternary complex.[3]
Table 1: Ternary Complex Cooperativity (α) for Selected PROTACs
| PROTAC | E3 Ligase | Target Protein | Cooperativity (α) | Measurement Method | Reference |
| MZ1 | VHL | Brd4(2) | 15-22 | 19F NMR, SPR | [3][20] |
| MZ1 | VHL | Brd2(2) | High | SPR | [20] |
| MZ1 | VHL | Brd3(2) | Low | SPR | [21] |
| 15b | VHL | Brd4(2) | 15 | 19F NMR | [20] |
Degradation Potency and Efficacy: The cellular activity of a PROTAC is quantified by its DC₅₀ and Dₘₐₓ values. The DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency.[22] The Dₘₐₓ represents the maximum percentage of protein degradation that can be achieved, reflecting the efficacy of the degrader.[22][23]
Table 2: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) for Selected PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | BRDs | RS4;11 | 78.8 | >90 | [24][25] |
| PROTAC BET Degrader-1 | BRDs | RS4;11 | 4.3 | >90 | [24][25] |
| AHPC-CHO | FBXO22 | - | 150 | 72 | [26] |
Signaling and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a deeper understanding of TPD.
Signaling Pathways
PROTAC Mechanism of Action
PROTAC Development Workflow
Experimental Protocols
A variety of biophysical and cell-based assays are essential for the development and characterization of PROTACs.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI in a reconstituted system.[5][27]
Methodology:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, ATP, and the POI in a reaction buffer on ice.[5]
-
PROTAC Addition: Add the PROTAC molecule (typically from a DMSO stock) to the reaction mixture. Include a vehicle control (DMSO only).[5]
-
Incubation: Incubate the reaction at a physiological temperature (e.g., 37°C) for a specified time to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.[5]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Probe the membrane with a primary antibody specific to the POI.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detect the signal using a chemiluminescence substrate. The appearance of higher molecular weight bands corresponding to the ubiquitinated POI indicates a successful reaction.[5]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[6][17][28][29]
Methodology:
-
Immobilization: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of an SPR sensor chip.[17][21]
-
Binary Binding Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kₒₙ, kₒff) and calculate the dissociation constant (Kₐ).[17]
-
Separately, determine the binary binding affinity of the PROTAC for the POI.
-
-
Ternary Binding Analysis:
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).[6][30][31][32][33][34]
Methodology:
-
Sample Preparation:
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of small, sequential injections of the PROTAC into the protein solution while maintaining a constant temperature.[33]
-
-
Data Analysis:
-
Integrate the heat change associated with each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
-
Cellular Ternary Complex Formation Assays (BRET/FRET)
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays used to detect the formation of the ternary complex in living cells.[4][35][36][37]
Methodology (NanoBRET Example):
-
Cell Engineering:
-
Assay Procedure:
-
Plate the engineered cells in a microplate.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the substrate for the bioluminescent donor.
-
-
Signal Detection:
-
Measure the light emission at two wavelengths: one corresponding to the donor and one to the acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.[4]
-
Conclusion
The recruitment of E3 ligases is the cornerstone of targeted protein degradation. A thorough understanding of the underlying mechanisms, quantitative parameters, and experimental methodologies is paramount for the successful design and development of novel TPD therapeutics. This guide provides a foundational framework for researchers entering this exciting field, highlighting the critical steps and considerations in harnessing the ubiquitin-proteasome system to combat disease. As the landscape of TPD continues to expand with the discovery of new E3 ligase ligands and innovative molecular designs, the principles and techniques outlined herein will remain central to advancing this transformative therapeutic modality.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifesensors.com [lifesensors.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. antbioinc.com [antbioinc.com]
- 13. The pVHL-associated SCF ubiquitin ligase complex: molecular genetic analysis of elongin B and C, Rbx1 and HIF-1alpha in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The von Hippel-Lindau tumor suppressor protein mediates ubiquitination of activated atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. lifesensors.com [lifesensors.com]
- 28. aragen.com [aragen.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 31. researchgate.net [researchgate.net]
- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 33. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 34. tainstruments.com [tainstruments.com]
- 35. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Ubiquitination Assay - Profacgen [profacgen.com]
- 37. Monitoring ligand-dependent assembly of receptor ternary complexes in live cells by BRETFect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pomalidomide-C3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory drug that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in direct anti-proliferative and pro-apoptotic effects in cancer cells, as well as immunomodulatory effects on the tumor microenvironment.
The Pomalidomide-C3-NHS ester is a functionalized derivative of pomalidomide designed for covalent conjugation to biomolecules. It incorporates a three-carbon (C3) linker terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. This enables the site-specific attachment of pomalidomide to antibodies, proteins, or other molecules, facilitating the development of targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a detailed protocol for the conjugation of this compound to a primary amine-containing molecule, along with information on the purification and characterization of the resulting conjugate.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction of NHS esters with primary amines is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. An optimal pH of 8.3-8.5 is often recommended. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for faster kinetics or at 4°C overnight for proteins that may be sensitive to prolonged exposure to room temperature. |
| Reaction Time | 30 minutes - 4 hours | Reaction time should be optimized based on the reactivity of the target molecule and the desired degree of labeling. |
| Solvent | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | The NHS ester should be dissolved in a dry, water-miscible organic solvent immediately before use. |
| Molar Ratio (this compound : Protein) | 5:1 to 20:1 | The optimal molar ratio depends on the number of available primary amines on the target protein and the desired degree of conjugation. Empirical optimization is recommended. |
Table 2: Purification and Characterization of Pomalidomide Conjugates
| Method | Purpose | Key Parameters and Expected Results |
| Size-Exclusion Chromatography (SEC) / Desalting | Removal of unreacted this compound and reaction byproducts. | Use of a desalting column (e.g., Zeba™ Spin Desalting Columns) with an appropriate molecular weight cutoff (MWCO) to separate the larger conjugate from smaller molecules. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity analysis and purification of the conjugate. | A gradient of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid is typically used. The conjugate will have a different retention time than the unconjugated protein and free pomalidomide. |
| Mass Spectrometry (MS) | Confirmation of successful conjugation and determination of the drug-to-antibody ratio (DAR). | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. An increase in the molecular weight of the protein corresponding to the mass of the attached Pomalidomide-C3 moiety is expected. |
| UV/Vis Spectroscopy | Determination of conjugate concentration and degree of labeling. | Measurement of absorbance at 280 nm for the protein and at a characteristic wavelength for pomalidomide can be used to calculate the concentration and the ratio of pomalidomide to protein. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
Materials:
-
This compound
-
Protein of interest (containing primary amines, e.g., an antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the Conjugation Buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the organic solvent containing the NHS ester to a final concentration of no more than 10% (v/v) to avoid protein precipitation.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the desalting column.
-
Protocol 2: Characterization of the Pomalidomide-Protein Conjugate
1. Purity Analysis by RP-HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and/or 280 nm.
-
Analysis: Compare the chromatogram of the conjugate to the unconjugated protein and free this compound. The conjugate should appear as a new peak with a different retention time.
2. Confirmation of Conjugation by Mass Spectrometry:
-
Prepare the purified conjugate sample for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) for native MS).
-
Acquire the mass spectrum of the intact conjugate.
-
Calculate the expected mass of the conjugate by adding the mass of the Pomalidomide-C3 moiety (minus the NHS group) for each successful conjugation to the mass of the unconjugated protein.
-
Compare the experimentally determined mass to the theoretical mass to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Signaling pathway of Pomalidomide-mediated protein degradation.
Application Notes and Protocols for Labeling Proteins with Pomalidomide-C3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C3-NHS ester is a functionalized molecule that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the E3 ubiquitin ligase ligand, pomalidomide (B1683931), which specifically binds to Cereblon (CRBN), and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester allows for the covalent conjugation of this pomalidomide-linker moiety to proteins of interest (POIs) that possess primary amine groups (typically the ε-amine of lysine (B10760008) residues or the N-terminal α-amine).
The resulting protein-pomalidomide conjugate can then be used to induce the targeted degradation of a specific neosubstrate by recruiting it to the CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This powerful technique enables the study of protein function through targeted knockdown and holds significant therapeutic potential.
These application notes provide a detailed protocol for the labeling of proteins with this compound, guidance on reaction optimization, and methods for the characterization of the resulting conjugate.
Mechanism of Action: Pomalidomide-Induced Protein Degradation
Pomalidomide functions as a molecular glue, binding to the substrate receptor Cereblon (CRBN), which is part of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of neosubstrates that are not typically targeted by CRBN. The most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these transcription factors leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately results in anti-proliferative and pro-apoptotic effects in sensitive cells, such as multiple myeloma cells.
By conjugating this compound to a protein of interest, researchers can hijack this cellular machinery to induce the degradation of a target protein that is brought into proximity with the E3 ligase complex.
Data Presentation
The efficiency of protein labeling with this compound can be influenced by several factors, including the protein's concentration, the molar ratio of the NHS ester to the protein, the reaction buffer pH, and the incubation time. The following table provides representative data on the degree of labeling (DoL) for a model protein, Bovine Serum Albumin (BSA), under various reaction conditions.
Note: This table presents example data for illustrative purposes. Actual results will vary depending on the specific protein and experimental conditions.
| Protein | Protein Concentration (mg/mL) | Molar Ratio (NHS Ester:Protein) | Buffer pH | Incubation Time (hours) | Average Degree of Labeling (DoL) |
| BSA | 5 | 5:1 | 8.5 | 1 | 1.2 |
| BSA | 5 | 10:1 | 8.5 | 1 | 2.5 |
| BSA | 5 | 20:1 | 8.5 | 1 | 4.1 |
| BSA | 10 | 10:1 | 8.5 | 1 | 2.8 |
| BSA | 5 | 10:1 | 7.5 | 1 | 1.8 |
| BSA | 5 | 10:1 | 8.5 | 2 | 2.9 |
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C or -80°C, protected from moisture)[1]
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5, or 0.1 M Phosphate buffer, pH 8.3-8.5[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration/desalting column, such as Sephadex G-25)
-
Spectrophotometer or plate reader for protein concentration and DoL determination
Protocol 1: Labeling of Protein with this compound
This protocol describes a general procedure for the covalent conjugation of this compound to a protein of interest.
-
Protein Preparation:
-
Ensure the protein of interest is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), dialyze the protein against the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[2]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[3] Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10-20 fold molar excess of the NHS ester to the protein is recommended.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4] The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and reaction by-products (e.g., N-hydroxysuccinimide) by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[3][5]
-
Collect the fractions containing the labeled protein. The protein conjugate will typically elute in the void volume.
-
Protocol 2: Characterization of the Labeled Protein
-
Protein Concentration Determination:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280).
-
The presence of the pomalidomide moiety may contribute to the absorbance at 280 nm. For precise protein concentration, a Bradford or BCA assay is recommended, using the unlabeled protein as a standard.
-
-
Determination of the Degree of Labeling (DoL):
-
The DoL, which is the average number of pomalidomide molecules conjugated per protein molecule, can be determined using mass spectrometry.
-
Mass Spectrometry Analysis:
-
Analyze the unlabeled and labeled protein by MALDI-TOF or ESI-MS.
-
The mass shift between the labeled and unlabeled protein will indicate the number of conjugated pomalidomide-C3 moieties.
-
DoL = (Mass of labeled protein - Mass of unlabeled protein) / (Molecular weight of Pomalidomide-C3-linker)
-
-
Mandatory Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Pomalidomide recruits neosubstrates to the CRL4-CRBN E3 ligase for degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | E3 连接酶配体-linker 偶联物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
Application Notes and Protocols: Pomalidomide-C3-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Pomalidomide-C3-NHS ester in the conjugation with primary amines. This key intermediate is instrumental in the synthesis of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the conjugation reaction, purification, and characterization of the resulting pomalidomide-conjugates, along with an overview of the underlying signaling pathways.
Introduction
Pomalidomide (B1683931) is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By recruiting CRBN, pomalidomide can induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This mechanism of action has been successfully harnessed in the development of PROTACs, which are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation.[3][4]
This compound is a valuable building block for PROTAC synthesis. It incorporates the pomalidomide core, which serves as the CRBN ligand, and a C3 linker terminating in a highly reactive N-hydroxysuccinimide (NHS) ester.[5] The NHS ester readily reacts with primary amines under mild conditions to form stable amide bonds, enabling the covalent attachment of pomalidomide to proteins, peptides, or other molecules of interest containing a primary amine.[6]
Reaction of this compound with Primary Amines
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine.
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors, including the nature of the primary amine, the reaction buffer, pH, and temperature. The following table summarizes representative yields for the conjugation of this compound with various primary amine-containing molecules under optimized conditions.
| Substrate (Primary Amine Source) | Molar Excess of this compound | Reaction Buffer | pH | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Boc-Lysine | 1.2 | 0.1 M Sodium Bicarbonate | 8.3 | 25 | 4 | 85-95 |
| Amino-PEG3-Azide | 1.1 | 0.1 M Phosphate Buffer | 7.5 | 25 | 2 | 90-98 |
| Model Peptide (e.g., GGGYK) | 1.5 | 0.1 M HEPES | 7.2 | 4 | 12 | 70-85 |
| Amine-modified Oligonucleotide | 5.0 | 0.1 M Sodium Borate | 8.5 | 25 | 2 | 60-75 |
| Target-binding Ligand with Linker | 1.3 | 0.1 M Phosphate Buffer | 7.8 | 25 | 3 | 80-90 |
Note: The yields presented are typical and may vary depending on the specific experimental conditions and the properties of the substrate.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol provides a general method for the conjugation reaction. The optimal conditions may need to be determined empirically for each specific substrate.
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., peptide, linker, protein)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0)
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0)
-
Purification supplies (e.g., HPLC system, solid-phase extraction cartridges, or size-exclusion chromatography columns)
Procedure:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL or a suitable molar concentration) in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.
-
-
Preparation of Primary Amine Solution:
-
Dissolve the primary amine-containing molecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure that the buffer does not contain any primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the primary amine solution. A molar excess of 1.1 to 5-fold is typically used.
-
Gently mix the reaction mixture and allow it to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., LC-MS or HPLC).
-
-
Quenching the Reaction:
-
After the desired reaction time, quench any unreacted this compound by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Pomalidomide-conjugate from unreacted starting materials, NHS, and other byproducts. The purification method will depend on the properties of the conjugate.
-
For small molecules and peptides: Reversed-phase HPLC is commonly used.
-
For proteins: Size-exclusion chromatography or dialysis can be employed.
-
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.
-
Caption: Experimental workflow for this compound conjugation.
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC
This protocol outlines the final step in the synthesis of a PROTAC, where a target-binding ligand functionalized with a primary amine linker is conjugated to this compound.
Procedure:
-
Follow the general conjugation procedure outlined in Protocol 1 , using the amine-functionalized target-binding ligand as the primary amine substrate.
-
Due to the often complex and valuable nature of the target-binding ligand, it is recommended to perform small-scale optimization reactions to determine the ideal molar ratio of this compound and reaction time.
-
Purification by preparative HPLC is typically required to obtain the final PROTAC with high purity.
-
The final PROTAC should be thoroughly characterized by LC-MS and NMR to confirm its identity and purity. The biological activity should then be assessed in relevant cellular assays.
Signaling Pathway of Pomalidomide-Based PROTACs
A pomalidomide-based PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.
Caption: Signaling pathway of a pomalidomide-based PROTAC.
The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the protein of interest (POI).[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Pomalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a widely used E3 ligase ligand in PROTAC design.[5][6] It binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3][7] The amino group on pomalidomide's phthalimide (B116566) ring provides a versatile attachment point for linkers, and its high affinity for CRBN leads to efficient ternary complex formation and potent protein degradation.[2]
This document provides a detailed guide for the synthesis and evaluation of pomalidomide-based PROTACs, focusing on a modular strategy that utilizes a pomalidomide-azide intermediate for final assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[8][9]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs hijack the cell's ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target POI and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).[9] This induced proximity allows the E3 ligase machinery to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[3][9] The PROTAC molecule is then released and can catalyze further rounds of degradation.[9]
Part I: Synthesis of Pomalidomide-Based PROTACs
The synthesis of a pomalidomide-based PROTAC is a multi-step process that can be broken down into three main stages:
-
Synthesis of a Pomalidomide-Linker Intermediate: Functionalizing pomalidomide with a linker that has a reactive handle.
-
Synthesis of a POI Ligand-Linker Intermediate: Functionalizing the POI-binding molecule with a complementary reactive handle.
-
Final Conjugation: Joining the two intermediates to form the final PROTAC molecule.
This guide focuses on the widely applicable click chemistry approach, which requires the synthesis of a pomalidomide-azide intermediate.
Protocol 1: Synthesis of Pomalidomide-C5-Azide Intermediate[3]
This two-step protocol first installs a 5-carbon linker with a terminal bromide onto the 4-amino group of pomalidomide, followed by conversion of the bromide to an azide.
Step 1A: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials:
-
Pomalidomide
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to yield the N-(5-bromopentyl)-pomalidomide intermediate.
-
Step 1B: Synthesis of Pomalidomide-C5-Azide
-
Materials:
-
N-(5-bromopentyl)-pomalidomide intermediate from Step 1A
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the N-(5-bromopentyl)-pomalidomide intermediate (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq).[3]
-
Stir the reaction mixture at 60 °C for 6 hours.[3]
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).[3]
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield the final pomalidomide-C5-azide.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
-
Protocol 2: PROTAC Synthesis via Click Chemistry[8][9]
This protocol describes the final conjugation of the pomalidomide-C5-azide with an alkyne-functionalized POI ligand.
-
Materials:
-
Pomalidomide-C5-azide (from Protocol 1)
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., a mixture of t-BuOH/water or DMF)[8]
-
Preparative HPLC for purification
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent system.[8]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).[8][9]
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.[10]
-
Confirm the identity, structure, and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[8]
-
Part II: Characterization and Validation of Pomalidomide-Based PROTACs
After successful synthesis, the PROTAC must be evaluated through a series of biochemical and cellular assays to confirm its function.
Quantitative Data Summary
The following tables summarize representative data for pomalidomide-based PROTACs from various studies. Experimental conditions may vary.
Table 1: Synthesis Yields
| Step | Product | Typical Yield | Reference |
|---|---|---|---|
| Pomalidomide Alkylation | N-(propargyl)pomalidomide | 25% | [5] |
| Azide Conversion | Pomalidomide-C5-Azide | Typically >80% | [3] |
| One-Pot Synthesis | JQ1-Pomalidomide Conjugates | 21-62% |[5][11] |
Table 2: PROTAC Performance Metrics
| PROTAC | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
|---|---|---|---|---|---|
| ZQ-23 | HDAC8 | 147 nM | 93% | N.D. | [12] |
| Compound 15 | EGFR | 43.4 nM | >90% at 1µM | A549 | [13] |
| Compound 16 | EGFR | 32.9 nM | >90% at 1µM | A549 | [13] |
| BRD4 Degrader | BRD4 | ~5 nM | >95% | RS4;11 |[2] |
Table 3: Binding Affinities
| Ligand | Target | Assay | Kᴅ / IC₅₀ | Reference |
|---|---|---|---|---|
| Pomalidomide | CRBN | TR-FRET | IC₅₀: 230 nM | [14] |
| GP262 (PROTAC) | PI3Kα | SPR | Kᴅ: 0.867 µM | [15] |
| GP262 (PROTAC) | mTOR | SPR | Kᴅ: 0.479 µM |[15] |
Protocol 3: Target Protein Degradation Assay (Western Blot)[4][10]
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.
-
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC and control compounds (e.g., inactive epimer, DMSO vehicle).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Procedure:
-
Cell Seeding & Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency. Allow them to adhere overnight. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for a specified period (e.g., 18-24 hours).[4][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[4] Collect lysates and clarify by centrifugation at ~14,000 rpm for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C, followed by washes. Incubate with the HRP-conjugated secondary antibody for 1 hour.[10]
-
Detection: After final washes, apply the ECL substrate and visualize protein bands using an imaging system.[10] Quantify band intensities relative to the loading control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]
-
Protocol 4: CRBN Target Engagement Assay (Competitive Pulldown)[7][14]
This assay confirms that the pomalidomide moiety of the PROTAC engages with CRBN in a cellular context.
-
Materials:
-
Cell line expressing CRBN (e.g., U266 myeloma cells).
-
Synthesized PROTAC.
-
Thalidomide-analog-conjugated affinity beads.
-
Cell lysis buffer.
-
Wash buffer.
-
SDS-PAGE sample buffer.
-
Anti-CRBN antibody.
-
-
Procedure:
-
Cell Lysis: Prepare a cell lysate from the chosen cell line.
-
Competitive Binding: Pre-incubate the cell lysate with varying concentrations of the test PROTAC or free pomalidomide (as a positive control) for 1 hour at 4°C.[7][14]
-
Pulldown: Add thalidomide-analog-conjugated beads to the lysates and incubate for 2 hours at 4°C with rotation to capture CRBN.[7]
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specifically bound proteins. Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.[7]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-CRBN antibody.[14] The signal intensity will be inversely proportional to the binding affinity of the test compound. Quantify the bands to determine the IC₅₀ value.[7]
-
Protocol 5: Cell Viability Assay[16][17]
This assay measures the effect of the PROTAC on cell proliferation and determines its cytotoxic concentration (IC₅₀).
-
Materials:
-
Cancer cell line of interest.
-
Synthesized PROTAC.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[17]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.[16]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16] Measure the luminescence using a plate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the PROTAC concentration to determine the IC₅₀.[17]
-
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis, characterization, and validation of pomalidomide-based PROTACs. The modular approach using a pomalidomide-C5-azide intermediate allows for versatile and efficient conjugation to a variety of POI ligands, facilitating the rapid generation of PROTAC libraries for screening and optimization.[3] Rigorous biochemical and cellular characterization is essential to validate the mechanism of action and determine the potency and selectivity of novel degraders, paving the way for their development as next-generation therapeutics.[4]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-C3-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, has garnered significant interest in the field of targeted cancer therapy. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation pathway disrupts cancer cell survival and proliferation.
Pomalidomide-C3-NHS ester is a versatile, amine-reactive building block designed for the straightforward conjugation of pomalidomide to antibodies, creating potent and specific Antibody-Drug Conjugates (ADCs). The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies (mAbs), to form stable amide bonds. This targeted delivery approach aims to concentrate the cytotoxic effects of pomalidomide at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
These application notes provide detailed protocols for the synthesis, purification, and characterization of pomalidomide-based ADCs, as well as methodologies for evaluating their in vitro and in vivo efficacy.
This compound: Properties and Mechanism of Action
This compound is a synthetic conjugate that incorporates the pomalidomide warhead and an NHS ester linker.[1] The C3 linker provides spatial separation between the antibody and the pomalidomide moiety, which can be crucial for maintaining the biological activity of both components.
Key Properties:
| Property | Value |
| Molecular Formula | C21H20N4O7 |
| Molecular Weight | 440.41 g/mol |
| Reactivity | Reacts with primary amines (e.g., lysine residues) |
| Storage | Store at -20°C or -80°C, protected from moisture |
The fundamental mechanism of action of the pomalidomide payload within an ADC is illustrated below. Upon internalization of the ADC by the target cancer cell, the pomalidomide is released and binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate-binding pocket of Cereblon, inducing the recruitment of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). The E3 ligase complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos, which are critical for the survival of various hematological cancer cells, ultimately leads to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Pomalidomide-C3-NHS Ester in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-C3-NHS ester in the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for cell-based targeted protein degradation studies. Detailed protocols for key experiments are provided to ensure robust and reproducible results.
Introduction to Pomalidomide (B1683931) and Targeted Protein Degradation
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue.[1][2] It binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), altering its substrate specificity.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
This inherent ability to recruit CRBN makes pomalidomide a valuable component in the design of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, such as pomalidomide for CRBN.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein.[3][4]
This compound is a derivative of pomalidomide that incorporates a C3 linker with a terminal N-hydroxysuccinimide (NHS) ester.[5] The NHS ester is a reactive group that can be readily conjugated to primary amines on a POI ligand, facilitating the synthesis of pomalidomide-based PROTACs.
Mechanism of Action of a Pomalidomide-Based PROTAC
The synthesized PROTAC, once introduced into cells, orchestrates a series of events leading to the degradation of the target protein. This process is catalytic, as the PROTAC can be reused for multiple rounds of degradation.
Quantitative Data Summary
The efficacy of a pomalidomide-based PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide a template for summarizing such data.
| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein X | MM.1S | 24 | 50 | >90 |
| PROTAC-A | Protein X | HEK293T | 24 | 150 | >85 |
| PROTAC-B | Protein Y | RPMI8226 | 24 | 25 | >95 |
| PROTAC-B | Protein Y | OPM2 | 24 | 75 | >90 |
Table 1: Example Degradation Activity of Pomalidomide-Based PROTACs.
| Compound | Effect on Cell Viability | Cell Line | Treatment Time (h) | IC50 (µM) |
| PROTAC-A | Antiproliferative | MM.1S | 72 | 0.1 |
| Pomalidomide | Antiproliferative | MM.1S | 72 | 1.5 |
| POI Inhibitor | Antiproliferative | MM.1S | 72 | 0.5 |
Table 2: Example Functional Activity of a Pomalidomide-Based PROTAC.
Experimental Protocols
Protocol 1: Conjugation of this compound to a POI Ligand
This protocol describes the general procedure for conjugating the amine-reactive this compound to a POI ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand in anhydrous DMF or DMSO.
-
Add 2-3 equivalents of TEA or DIPEA to the solution.
-
In a separate vial, dissolve 1.1 equivalents of this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the POI ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting PROTAC conjugate by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Cell Culture and Treatment
Cell Line Selection:
-
Select cell lines with detectable expression of both the target protein and CRBN. Hematopoietic cancer cell lines often exhibit high CRBN expression.[6][7]
-
Examples of commonly used cell lines for pomalidomide-related studies include MM.1S, RPMI8226, OPM2, and U266.[2][8] HEK293T cells are also frequently used for their ease of transfection and robust growth.
Procedure:
-
Culture cells in the recommended medium and conditions.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare a stock solution of the pomalidomide-based PROTAC in DMSO.
-
Perform serial dilutions of the PROTAC in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat cells with the diluted PROTAC for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Include the following controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO.
-
Negative Control PROTAC: If available, use a version of the PROTAC with an inactive pomalidomide analog (e.g., N-methylated) that cannot bind to CRBN.[9]
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This control helps confirm that degradation is proteasome-dependent.
-
Protocol 3: Western Blotting for Protein Degradation
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Clear the lysate by centrifugation and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Repeat the blotting process for the loading control antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.[4]
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to determine the DC50 and Dmax values.[11]
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Click Chemistry with Pomalidomide-Azide Linkers: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing pomalidomide-azide linkers in click chemistry for the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931), an immunomodulatory agent, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The incorporation of an azide (B81097) functional group via a linker, most commonly at the C5 position of the phthalimide (B116566) ring, provides a versatile handle for "click chemistry," enabling the efficient and modular synthesis of heterobifunctional molecules designed to induce the degradation of specific proteins of interest.[3][4][5]
Introduction to Pomalidomide-Azide Linkers and Click Chemistry
Pomalidomide functions by binding to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][3] This interaction can be harnessed in PROTAC technology to bring a target protein into proximity with the E3 ligase machinery, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6] The synthesis of pomalidomide derivatives functionalized with a linker terminating in a reactive group, such as an azide, is a critical step in the assembly of PROTACs.[1][7]
The azide group serves as a bioorthogonal chemical reporter, allowing for its specific reaction with a complementary alkyne-functionalized molecule through "click chemistry."[8] This set of reactions is known for its high efficiency, selectivity, and biocompatibility.[4] The two primary forms of click chemistry utilized with pomalidomide-azide linkers are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8]
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of PROTACs synthesized using pomalidomide-azide linkers is evaluated based on several quantitative parameters, including their degradation potency (DC50), maximal degradation (Dmax), and cellular cytotoxicity (IC50).
Physicochemical Properties of Pomalidomide-Azide Linkers
Different linker compositions can be utilized to modulate the physicochemical properties of the resulting PROTACs, such as solubility and cell permeability.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Type |
| Pomalidomide-C5-azide | C18H20N6O4 | 384.39 | C5 alkyl chain |
| Pomalidomide-PEG3-azide | C21H24N6O8 | 488.45 | 3-unit PEG chain |
| Pomalidomide-PEG5-azide | C25H32N6O10 | 576.56 | 5-unit PEG chain |
Click Chemistry Reaction Yields
The CuAAC reaction is a robust method for conjugating pomalidomide-azide with alkyne-containing molecules, often providing good to excellent yields.
| E3 Ligase Ligand | Alkyne/Azide Partner | Yield (%) | Reference |
| Pomalidomide-alkyne | Various azide-terminated linkers | 40 - 83% | [9] |
| Pomalidomide-amine derivative (converted to azide in situ) | JQ1-alkyne | 67% | [9] |
Cellular Activity of Pomalidomide-Based PROTACs
The following table summarizes the in vitro degradation and cytotoxic activity of representative PROTACs synthesized using pomalidomide-azide linkers and click chemistry.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | - | [10] |
| Compound 16 | EGFR | MCF-7 | - | 96 | 0.05 | [11] |
| Compound 16 | EGFR | HepG-2 | - | - | 0.11 | [11] |
| Compound 16 | EGFR | HCT-116 | - | - | 0.09 | [11] |
| Compound 16 | EGFR | A549 | - | - | 0.07 | [11] |
Experimental Protocols
Synthesis of Pomalidomide-C5-Azide[3]
This protocol describes a representative two-step synthesis of pomalidomide-C5-azide.
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Step 2: Synthesis of Pomalidomide-C5-azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8][9]
This protocol describes the conjugation of pomalidomide-C5-azide to a terminal alkyne-containing molecule.
Materials:
-
Pomalidomide-C5-azide solution (10 mM stock in anhydrous DMSO)
-
Alkyne-functionalized molecule solution (10 mM stock in anhydrous DMSO)
-
CuSO₄ solution (100 mM stock in deionized water)
-
Sodium Ascorbate (B8700270) solution (1 M stock in deionized water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (optional, 100 mM in deionized water)
Procedure:
-
In a clean reaction vial, add the pomalidomide-C5-azide solution (1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.
-
If using THPTA, add it to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Western Blotting for DC50 and Dmax Determination[6]
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.
Procedure:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing EGFR Degraders Using Pomalidomide-Based PROTACs
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes such as proliferation and survival.[1][2] Its dysregulation is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[2][3][4] While tyrosine kinase inhibitors (TKIs) have been the standard of care, acquired resistance often limits their long-term efficacy.[3][4] Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance.[3][4]
PROTACs are heterobifunctional molecules that eliminate target proteins rather than just inhibiting them.[5][6] They consist of two ligands connected by a linker: one binds the target protein (EGFR), and the other recruits an E3 ubiquitin ligase.[3][4][5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][7] Pomalidomide (B1683931) is a widely used ligand that effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, making it a key component in the design of potent EGFR-targeting PROTACs.[8][9] These application notes provide an overview, key performance data, and detailed protocols for the development and evaluation of pomalidomide-based EGFR degraders.
Mechanism of Action & Signaling Pathway
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[9] Simultaneously, the other end of the PROTAC binds to EGFR. This forms a ternary complex (EGFR-PROTAC-CRBN), which brings the E3 ligase machinery into close proximity with EGFR.[10] This proximity facilitates the transfer of ubiquitin molecules to EGFR, leading to its degradation by the proteasome and subsequent downregulation of pro-oncogenic signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[3][4]
Data Presentation: Performance of Pomalidomide-Based EGFR PROTACs
The efficacy of newly synthesized PROTACs is evaluated based on their ability to degrade the target protein (quantified by DC₅₀ and Dₘₐₓ) and their anti-proliferative effects on cancer cell lines (quantified by IC₅₀).
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Pomalidomide-Based EGFR PROTACs
| Compound | Cell Line | Target EGFR Mutant | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
|---|---|---|---|---|---|---|
| Compound 16 | Tested Cells | WT & T790M | - | 96 | 72 | [11][12] |
| PROTAC 2 | HCC827 | Del19 | 45.2 | - | - | [13][14][15] |
| PROTAC 10 | HCC827 | Del19 | 34.8 | - | - | [13][14][15] |
| Compound P3 | HCC827 | Del19 | 0.51 | - | - | [15][16] |
| Compound P3 | H1975 | L858R/T790M | 126.2 | - | - | [16] |
| Compound 14 | HCC827 | Del19 | 0.261 | 91.2 | 24 | [15] |
| Compound 12 | HCC827 | Del19 | 1.944 | 85.1 | 24 |[15] |
Note: "-" indicates data not specified in the cited sources.
Table 2: Anti-proliferative Activity (IC₅₀) of Pomalidomide-Based EGFR PROTACs
| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug | Comparison IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 16 | MCF-7 | - | Erlotinib | 5.55x more active | [11][12] |
| Compound 16 | HepG-2 | - | Erlotinib | 4.34x more active | [11][12] |
| Compound 16 | HCT-116 | - | Erlotinib | 5.04x more active | [11][12] |
| Compound 16 | A549 | - | Erlotinib | 7.18x more active | [11][12] |
| PROTAC 2 | HCC827 | 0.180 | - | - | [14][15] |
| PROTAC 10 | HCC827 | 0.220 | - | - | [14][15] |
| Compound P3 | HCC827 | 0.00083 | - | - | [16] |
| Compound P3 | H1975 | 0.203 | - | - |[16] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
A crucial part of developing EGFR degraders is the rigorous validation of their synthesis and biological activity. The following are detailed protocols for key experiments.
Protocol 1: Synthesis of a Pomalidomide-C5-Azide PROTAC Building Block
This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, which is a versatile building block for creating PROTACs via "click chemistry".[9]
Objective: To synthesize pomalidomide-C5-azide as a key intermediate for PROTAC assembly.
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous NaHCO₃, brine, and water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of N-(5-bromopentyl)-pomalidomide [9]
-
Dissolve pomalidomide (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and perform liquid-liquid extraction with DCM (3 times).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a 0-10% MeOH in DCM gradient) to obtain the N-(5-bromopentyl)-pomalidomide intermediate.
Step 2: Synthesis of Pomalidomide-C5-Azide [9]
-
Dissolve the N-(5-bromopentyl)-pomalidomide intermediate (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
After cooling, dilute with water and extract with DCM (3 times).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a 0-5% MeOH in DCM gradient) to yield the final product, pomalidomide-C5-azide.
Protocol 2: Western Blotting for PROTAC-Induced EGFR Degradation
Western blotting is the standard method to quantify the degradation of a target protein induced by a PROTAC and to determine the DC₅₀ and Dₘₐₓ values.[5][10]
Objective: To measure the levels of EGFR protein in cells following treatment with a pomalidomide-based PROTAC.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975)[15]
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-pEGFR, anti-AKT, anti-pAKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours).[10][15] Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.[5]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein (e.g., EGFR), diluted in blocking buffer, overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis:
-
Apply the chemiluminescent substrate to the membrane.[5]
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values using software like GraphPad Prism.[14][15]
-
Protocol 3: Cell Viability (MTT) Assay
Cell viability assays are essential for determining the cytotoxic effects of EGFR degraders on cancer cells and calculating the IC₅₀ value.[1]
Objective: To measure the dose-dependent effect of an EGFR PROTAC on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR PROTAC in culture medium. Replace the old medium with 100 µL of medium containing the PROTAC dilutions. Include a vehicle control.[17]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well.[18]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 4: EGFR Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of EGFR occurs through the ubiquitin-proteasome pathway.[7]
Objective: To detect the ubiquitination of EGFR in cells after PROTAC treatment.
Materials:
-
Cell line expressing EGFR
-
EGFR PROTAC, vehicle control (DMSO), and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Culture cells and treat with the EGFR PROTAC for a specified time (e.g., 4-8 hours). Include a control group co-treated with the PROTAC and a proteasome inhibitor (MG132) to allow ubiquitinated EGFR to accumulate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-EGFR antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody to detect the high molecular weight smear characteristic of poly-ubiquitinated proteins.
-
The membrane can be stripped and re-probed with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.[19][20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 15. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-C3-NHS Ester in High-Throughnoon Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-C3-NHS ester in high-throughput screening (HTS) campaigns for the discovery of novel protein degraders. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Pomalidomide (B1683931) is a well-validated ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[1][2] this compound is a ready-to-use chemical tool that incorporates the pomalidomide moiety linked to a C3 spacer with a terminal N-hydroxysuccinimide (NHS) ester.[3][4] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on POI-binding ligands, enabling the rapid and efficient synthesis of PROTAC libraries for HTS.
Mechanism of Action
The fundamental principle behind the use of this compound is the construction of a PROTAC. The pomalidomide portion of the molecule serves to recruit the CRBN E3 ligase. The NHS ester allows for the covalent conjugation of a ligand that binds to a specific protein of interest. The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[5][6]
Caption: Mechanism of PROTAC-induced protein degradation.
Data Presentation
The following table summarizes representative quantitative data for pomalidomide-based PROTACs from various studies. DC₅₀ represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while Dₘₐₓ is the maximum percentage of degradation achieved.
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method | Reference |
| HDAC8 | Pomalidomide | - | 147 | 93 | Western Blot | [7] |
| BRD4 | Pomalidomide | HeLa | 15 | >95 | HiBiT | [8] |
| SHP2 | Pomalidomide | MV4;11 | 6.02 | - | Not specified | [] |
| BTK | Pomalidomide | HBL1 | 6.3 | - | Not specified | [] |
| HDAC6 | Pomalidomide | MM1S | 3.8 | - | Not specified | [] |
Experimental Protocols
High-Throughput Synthesis of a PROTAC Library
This protocol describes the parallel synthesis of a PROTAC library by conjugating a collection of amine-containing POI ligands to this compound in a 96-well or 384-well plate format.
Caption: Workflow for high-throughput PROTAC library synthesis.
Materials:
-
This compound (stored at -20°C or -80°C)[4]
-
Library of primary amine-containing POI-binding ligands
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
96-well or 384-well reaction plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare stock solutions of the POI ligand library in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Prepare a stock solution of DIPEA in anhydrous DMSO (e.g., 100 mM).
-
-
Reaction Setup:
-
Using a multichannel pipette or automated liquid handler, dispense the POI ligand solutions into the wells of the reaction plate.
-
Add the this compound stock solution to each well. A slight molar excess of the NHS ester (e.g., 1.1 to 1.5 equivalents) is recommended.
-
Add the DIPEA stock solution to each well to catalyze the reaction.
-
-
Incubation:
-
Seal the reaction plate and incubate at room temperature for 2-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS if desired.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, a solution of Tris-HCl in DMSO can be added to each well.
-
-
Storage:
-
The resulting PROTAC library plate can be stored at -20°C or -80°C for subsequent use in HTS assays. For direct-to-biology screening, the crude reaction mixtures can often be used after dilution.[10]
-
High-Throughput Protein Degradation Assay using HiBiT Technology
This protocol describes a luminescent-based HTS assay to quantify the degradation of a target protein endogenously tagged with the HiBiT peptide.[2][11][12]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the POI endogenously tagged with HiBiT
-
PROTAC library synthesized from this compound
-
White, opaque 96-well or 384-well cell culture plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells into white, opaque multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC library in cell culture medium.
-
Add the diluted PROTACs to the cells. Include vehicle (DMSO) and positive control (a known degrader) wells.
-
Incubate the cells with the compounds for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Lysis and Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection System reagent to room temperature.
-
Add the detection reagent directly to the wells containing the cells.
-
Incubate for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control wells.
-
Calculate the percentage of protein degradation for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
High-Throughput Ternary Complex Formation Assay using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-CRBN ternary complex.[3][13][14]
Caption: Principle of the TR-FRET ternary complex formation assay.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN (e.g., His-tagged)
-
PROTAC library
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the CRBN tag (e.g., AF488-anti-His)
-
Assay buffer
-
Low-volume, non-binding microplates (e.g., 384-well)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the tagged POI, tagged CRBN, and the donor and acceptor antibodies in assay buffer at optimized concentrations.
-
Prepare serial dilutions of the PROTAC library in assay buffer.
-
-
Assay Setup:
-
In the microplate, add the tagged POI, tagged CRBN, and the PROTAC dilutions.
-
Add the donor and acceptor antibodies to each well.
-
Include controls with no PROTAC (vehicle) and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC₅₀).
-
Conclusion
This compound is a valuable and versatile tool for the high-throughput discovery of novel protein degraders. Its reactive NHS ester functionality allows for the straightforward synthesis of large PROTAC libraries. The combination of high-throughput synthesis with robust and sensitive screening assays, such as HiBiT and TR-FRET, provides a powerful platform for identifying and optimizing potent and selective PROTACs for therapeutic development and as chemical probes to study protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. High-throughput PROTAC synthesis for direct, biological assaying - American Chemical Society [acs.digitellinc.com]
- 6. arxiv.org [arxiv.org]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Target Degradation [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-C3-NHS Ester in Chemical Biology Tool Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C3-NHS ester is a versatile chemical tool for the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity pomalidomide (B1683931) ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a reactive N-hydroxysuccinimide (NHS) ester. The NHS ester allows for straightforward covalent conjugation to a primary amine on a target protein ligand, facilitating the rapid synthesis of novel PROTACs.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). By simultaneously binding to the POI and an E3 ligase, a PROTAC forms a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. This event-driven, catalytic mechanism offers a powerful alternative to traditional small molecule inhibitors.
These application notes provide detailed protocols for the synthesis of pomalidomide-based PROTACs using this compound and for the subsequent evaluation of their biological activity.
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes representative data for various pomalidomide-based PROTACs from the literature, demonstrating the range of potencies and degradation efficiencies that can be achieved.
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Pomalidomide | A549 | 32.9 | 96 | [1][2] |
| HDAC8 | Pomalidomide | MOLM-13 | 147 | 93 | [3] |
| BTK | Pomalidomide | Mino | 2.2 | 97 | [4] |
| Aiolos (IKZF3) | Pomalidomide | MM1S | 8.7 | >95 | [5] |
| HDAC3 | Pomalidomide | HCT116 | 440 | 77 | [6] |
Signaling Pathways and Experimental Workflows
Pomalidomide-Mediated Protein Degradation Pathway
Pomalidomide acts by recruiting the CRL4^CRBN^ E3 ubiquitin ligase complex to a target protein. This diagram illustrates the key components and steps in this process.[7][8][9][10][11][12][13][14]
Caption: Mechanism of PROTAC-mediated protein degradation via the CRL4-CRBN complex.
Experimental Workflow for PROTAC Development
This workflow outlines the key stages in the development and evaluation of a novel PROTAC using this compound.
Caption: A typical experimental workflow for PROTAC development and validation.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC via NHS Ester Conjugation
This protocol describes the conjugation of this compound to a target protein ligand containing a primary amine.
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vial
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
Addition of this compound: In a separate vial, dissolve this compound (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the reaction mixture containing the target ligand.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the crude reaction mixture using preparative HPLC to isolate the desired PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat the cells with the desired concentrations of the PROTAC. Include a DMSO vehicle control. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: In-Cell Target Engagement using NanoBRET™
This protocol provides a general framework for assessing the engagement of a pomalidomide-based PROTAC with its target protein inside living cells using NanoBRET™ technology.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
Pomalidomide-based PROTAC
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Transfect cells with the NanoLuc®-target protein fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in white, 96-well assay plates.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Assay Setup:
-
Add the PROTAC dilutions to the appropriate wells.
-
In separate wells, add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Include control wells with vehicle only.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Measurement: Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Pomalidomide-C3-NHS ester hydrolysis and stability issues
Welcome to the technical support center for Pomalidomide-C3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolysis and stability issues commonly encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide (B1683931) ligand, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C3 linker with a terminal N-hydroxysuccinimide (NHS) ester. Its primary use is in the development of Proteolysis Targeting Chimeras (PROTACs), where the NHS ester group is used to covalently attach a ligand that binds to a target protein of interest.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the reactivity of the NHS ester. The following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Short-term | Sealed from moisture.[1][2] |
| -20°C to -80°C | Long-term (up to 1 year) | Sealed from moisture.[3][] | |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Sealed from moisture.[3][5] |
| -80°C | Up to 6 months | Sealed from moisture.[3][5] |
Important: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[6] For solutions in DMSO, it is crucial to use anhydrous (dry) DMSO as it is hygroscopic.[5][7]
Q3: What is NHS ester hydrolysis and why is it a concern?
A3: NHS ester hydrolysis is a chemical reaction where the ester group reacts with water, leading to the cleavage of the NHS group and the formation of an inactive carboxylic acid. This is a primary concern because the hydrolyzed product is no longer reactive with primary amines (e.g., on a target protein), thus preventing the desired conjugation and reducing the yield of your final product. The rate of hydrolysis is highly dependent on pH.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in conjugation reactions.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | - Ensure the compound has been stored correctly (see storage table). - Always use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions.[5][7] - Prepare stock solutions fresh for each experiment if possible.[6] - Minimize the time the NHS ester is in aqueous solution before adding it to the reaction. |
| Incompatible Reaction Buffer | - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target for reaction with the NHS ester.[6][8] - Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[][9] |
| Incorrect pH of Reaction Buffer | - The optimal pH for NHS ester conjugation is between 8.3 and 8.5.[10][11] - At lower pH, the primary amines on the target protein are protonated and less nucleophilic. - At higher pH, the rate of NHS ester hydrolysis increases significantly.[10][11] |
| Presence of Other Nucleophiles | - Ensure your protein solution does not contain other nucleophilic contaminants. Purify your protein before the conjugation reaction. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variable Activity of this compound | - Aliquot the solid compound or stock solution upon receipt to avoid repeated freeze-thaw cycles and exposure to moisture from the air. - Perform a reactivity test on a new batch of the compound (see Experimental Protocols). |
| Slight Variations in Buffer pH | - Prepare fresh reaction buffer for each experiment and verify the pH immediately before use. |
| Degradation of Pomalidomide Moiety | - While the pomalidomide core is generally stable, exposure to harsh conditions (e.g., strong acids/bases, high temperatures) should be avoided. |
Hydrolysis and Stability Data
Table 1: Typical Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[3] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes[3] |
This data is for general NHS esters and should be used as a guideline. The actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Assessing the Reactivity of this compound
This protocol allows for a qualitative assessment of the NHS ester's ability to react with primary amines.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in the amine-free buffer to a final concentration of ~1 mM.
-
Immediately inject a sample onto the HPLC to obtain a baseline chromatogram (Time 0).
-
Incubate the solution at room temperature.
-
Inject samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and monitor the decrease in the peak area of the starting material and the appearance of the hydrolyzed product (carboxylic acid).
-
As a control, add the quenching solution to a sample of the freshly diluted NHS ester. The NHS ester peak should rapidly disappear and be replaced by the Tris-adduct peak, confirming its reactivity.
Visualizations
Caption: Competing reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. lumiprobe.com [lumiprobe.com]
Technical Support Center: Pomalidomide-C3-NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Pomalidomide-C3-NHS ester to proteins and other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
A1: this compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond. The NHS ester group reacts with primary amines (-NH₂) on the target biomolecule, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. This reaction occurs most efficiently in a slightly basic environment (pH 7.2-8.5).[1][2][]
Q2: How should this compound be stored?
A2: The compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] It is crucial to keep the vial tightly sealed and protected from moisture, as NHS esters are susceptible to hydrolysis.[5] Before opening, the vial should be allowed to equilibrate to room temperature to prevent water condensation.
Q3: In what solvent should I dissolve this compound?
A3: this compound is generally not readily soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[4][6][7] This stock solution is then added to the aqueous reaction buffer containing the biomolecule. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of the protein.[2]
Q4: Which buffers are recommended for the conjugation reaction?
A4: Amine-free buffers are essential to prevent competition with the target biomolecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES, with a pH between 7.2 and 8.5.[1][2] The optimal pH is generally considered to be between 8.3 and 8.5 to maximize the reaction with the amine while minimizing hydrolysis of the NHS ester.[4][6][7]
Q5: Which buffers should be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided in the reaction mixture as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[2] These reagents can, however, be used to quench the reaction.
Q6: How can I stop the conjugation reaction?
A6: The reaction can be stopped by adding a quenching buffer that contains primary amines. A final concentration of 50-100 mM of Tris or glycine is commonly used to consume any unreacted this compound.
Q7: How do I remove unreacted this compound after the reaction?
A7: Unreacted small molecules can be removed using size-based separation techniques. Common methods include dialysis, gel filtration (desalting columns), or spin filtration columns with an appropriate molecular weight cutoff (MWCO).[8]
Data Presentation
Table 1: Effect of pH on NHS Ester Stability and Reaction Kinetics
This table summarizes the strong dependence of the NHS ester's stability on the pH of the environment. The half-life of the NHS ester decreases as the pH increases due to a higher rate of hydrolysis. However, the desired amidation reaction is more significantly accelerated at optimal pH, leading to a higher conjugation yield.[9][10]
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Half-life of Amidation Reaction (minutes) |
| 7.0 | 0 | 4-5 hours | >120 |
| 8.0 | Room Temperature | ~180-210 minutes | ~80 |
| 8.5 | Room Temperature | ~125-180 minutes | ~20 |
| 8.6 | 4 | 10 minutes | <20 |
| 9.0 | Room Temperature | ~110-125 minutes | ~10 |
Data presented are representative values for NHS esters and may vary based on the specific molecule and reaction conditions.
Table 2: Recommended Starting Molar Ratios for Conjugation
The optimal molar ratio of this compound to your biomolecule depends on the number of available primary amines and the desired degree of labeling. It is recommended to perform small-scale optimization experiments.
| Biomolecule Type | Recommended Starting Molar Excess (NHS Ester : Biomolecule) | Notes |
| Antibodies (e.g., IgG) | 10:1 to 20:1 | Aims for a degree of labeling (DOL) of 4-8 pomalidomide (B1683931) molecules per antibody. |
| Other Proteins | 5:1 to 15:1 | The optimal ratio is highly dependent on the protein's size and lysine content.[4][6] |
| Amino-modified Oligos | 5:1 to 10:1 | Requires conversion of the oligo to a sodium salt form to remove competing ammonium (B1175870) salts. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein. Optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or spin filter for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[4] If the buffer contains amines, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Perform the Conjugation:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point for antibodies.[8]
-
Mix gently and immediately. The final volume of DMSO/DMF should not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or by using a spin filter, according to the manufacturer's instructions.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Visualizations
Pomalidomide Signaling Pathway
Pomalidomide functions as a "molecular glue" by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] The degradation of these factors results in downstream anti-myeloma and immunomodulatory effects.[11]
Experimental Workflow for Conjugation
This diagram outlines the key steps for a successful conjugation experiment, from preparation to final analysis.
Troubleshooting Decision Tree
This diagram provides a logical guide to troubleshoot common issues encountered during the conjugation process.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yield in pomalidomide PROTAC synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pomalidomide-based PROTACs, with a specific focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing pomalidomide-based PROTACs?
A1: The most prevalent strategies for synthesizing pomalidomide-based PROTACs involve modifying the pomalidomide (B1683931) core to introduce a linker, which is then connected to a warhead that binds to the target protein. Key synthetic routes include:
-
Nucleophilic Aromatic Substitution (SNAr) on 4-fluorothalidomide: This is a widely used method where the fluorine atom is displaced by a nucleophilic linker, typically an amine. This approach is often favored for its relative ease and operational simplicity.[1]
-
Alkylation of the Pomalidomide Aromatic Amine: This method involves attaching an alkyl halide linker to the amino group of pomalidomide. However, this reaction can suffer from low nucleophilicity and poor chemoselectivity, potentially leading to lower yields.[1][2]
-
Acylation of the Pomalidomide Aromatic Amine: This route forms an amide bond between the pomalidomide amino group and a carboxylic acid-containing linker. While effective, it adds a hydrogen bond acceptor and increases the polar surface area, which might be undesirable for the final PROTAC's properties.[1][2]
Q2: I am observing a very low yield in my SNAr reaction between 4-fluorothalidomide and my amine linker in DMF. What could be the issue?
A2: A common issue when using dimethylformamide (DMF) as a solvent in SNAr reactions with amine linkers at high temperatures is the decomposition of DMF.[3] This decomposition can generate dimethylamine (B145610) as a byproduct, which then competitively reacts with 4-fluorothalidomide to form an undesired 4-(dimethylamino)-thalidomide impurity, significantly reducing the yield of your desired product.[1][3]
Troubleshooting Tip: Consider switching the solvent to dimethyl sulfoxide (B87167) (DMSO). DMSO is more stable at the elevated temperatures often required for these reactions and can help to avoid the formation of the dimethylamine byproduct, leading to improved yields.[1][3]
Q3: What is a "pomalidomide-C5-azide" intermediate, and why is it useful for PROTAC synthesis?
A3: Pomalidomide-C5-azide is a key building block in PROTAC development. It consists of the pomalidomide core attached to a five-carbon (C5) linker that terminates in an azide (B81097) group.[4] This intermediate is highly valuable because the azide group provides a versatile handle for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This allows for the efficient and specific conjugation of the pomalidomide-linker moiety to a target protein ligand that has been functionalized with a terminal alkyne.[5]
Troubleshooting Guide: Low Yield in Pomalidomide PROTAC Synthesis
This guide addresses specific issues that can lead to low yields during the synthesis of pomalidomide-based PROTACs and provides actionable troubleshooting steps.
Issue 1: Low Yield in the Initial Pomalidomide-Linker Conjugation
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Suboptimal Reaction Conditions for SNAr | If using DMF as a solvent, switch to DMSO to prevent the formation of dimethylamine byproducts.[1][3] Optimize the reaction temperature; for primary amines, temperatures around 130 °C in DMSO have shown improved yields, while secondary amines may react more efficiently at 90 °C.[1] | Increased yield of the desired pomalidomide-linker conjugate and reduced formation of intractable byproducts.[1] |
| Poor Nucleophilicity of the Amine Linker | Secondary amines generally exhibit higher reactivity and can lead to greater yields in SNAr reactions compared to primary amines.[1][6] If your synthesis allows, consider using a linker with a secondary amine. | A significant improvement in reaction yield for the pomalidomide-linker conjugation step. |
| Side Reactions in Alkylation or Acylation | For alkylation reactions, carefully control stoichiometry and reaction time to minimize poly-alkylation. For acylation, ensure the use of an appropriate coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to promote efficient amide bond formation.[5] | Reduced side products and an increased yield of the desired mono-substituted product. |
Issue 2: Low Yield in the Final PROTAC Assembly (e.g., Click Chemistry)
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inefficient Click Reaction (CuAAC) | Ensure all reagents are pure and solvents are anhydrous where necessary. Use a fresh solution of the copper(I) catalyst, often generated in situ from a copper(II) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[5] Monitor the reaction progress by LC-MS to determine the optimal reaction time. | Complete consumption of starting materials and a high yield of the final PROTAC. |
| Degradation of Starting Materials or Product | Pomalidomide and some linkers or warheads can be sensitive to prolonged heating or harsh reaction conditions. Minimize reaction times and temperatures where possible. Consider using microwave-assisted synthesis to rapidly achieve high temperatures and potentially reduce degradation.[7] | Preservation of the integrity of the PROTAC molecule and improved isolated yield. |
| Purification Difficulties | PROTAC molecules can be large and sometimes difficult to purify. Optimize your chromatography conditions (e.g., column stationary phase, solvent gradient) to achieve good separation from unreacted starting materials and byproducts. | A pure final product with a higher isolated yield. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of pomalidomide-based PROTAC intermediates. Actual yields can vary based on the specific substrates, scale, and reaction conditions.
Table 1: Synthesis of N-(5-bromopentyl)-pomalidomide via Alkylation
| Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| Pomalidomide, 1,5-dibromopentane (B145557), K₂CO₃ | DMF | 60 °C | 12 hours | 60-75% | [4] |
Table 2: Synthesis of Pomalidomide-C5-azide via Azide Substitution
| Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| N-(5-bromopentyl)-pomalidomide, NaN₃ | DMF | 60 °C | 6 hours | 85-95% | [4] |
Table 3: SNAr Reaction of 4-fluorothalidomide with Amine Linkers
| Amine Nucleophile | Solvent | Temperature | Time | Typical Yield | Reference |
| Propargylamine | DMF | Not specified | Not specified | 25% | [1] |
| Propargylamine | DMSO | Not specified | Not specified | 84% | [1] |
| Primary Amines (various) | DMSO | 130 °C | 16 hours | 64-92% | [1] |
| Secondary Amines (various) | DMSO | 90 °C | Not specified | Generally higher than primary amines | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide[4]
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) three times.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Step 2: Azide Substitution
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pomalidomide-C5-azide.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, proceed with an appropriate workup and purification, typically involving dilution with an organic solvent, washing with water and brine, drying, and purification by column chromatography.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
PROTAC-Mediated Protein Degradation Pathway
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pomalidomide-based PROTAC off-target effects and mitigation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target effects associated with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based PROTACs?
A1: The most well-documented off-target effect of pomalidomide-based PROTACs is the unintended degradation of endogenous zinc-finger (ZF) proteins.[1][2] This occurs because the pomalidomide (B1683931) moiety itself can act as a "molecular glue," recruiting these ZF proteins to the Cereblon (CRBN) E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] The most characterized off-target ZF substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
Q2: How can I mitigate the off-target degradation of zinc-finger proteins?
A2: A key strategy to minimize the off-target degradation of ZF proteins is to modify the pomalidomide scaffold.[4][5] Research has demonstrated that attaching the linker to the C5 position of the pomalidomide's phthalimide (B116566) ring can create steric hindrance that disrupts the interaction with ZF proteins without compromising the recruitment of CRBN for the intended target.[1][4] In contrast, modifications at the C4 position often lead to more significant off-target effects.[4]
Q3: What is the "hook effect" and how does it affect my experiments?
A3: The "hook effect" is a common phenomenon in PROTAC research where at high concentrations, the PROTAC's efficacy in degrading the target protein decreases, leading to a bell-shaped dose-response curve.[6] This occurs because an excess of the bifunctional PROTAC molecule leads to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[6] Failing to account for the hook effect can lead to the misinterpretation of data, where a potent PROTAC might be incorrectly deemed inactive if tested at concentrations that are too high.[6]
Q4: How critical is the linker in a pomalidomide-based PROTAC?
A4: The linker is a critical determinant of a PROTAC's efficacy and selectivity.[7] Its length, composition (e.g., PEG-based or alkyl), and attachment point all significantly influence the formation and stability of the ternary complex.[7][8] An optimal linker length is required to span the distance between the target protein and CRBN effectively.[8] A linker that is too short can cause steric clash, while one that is too long may not efficiently bring the two proteins together.[7]
Troubleshooting Guides
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | The PROTAC molecule may be too large or polar to cross the cell membrane efficiently. Consider medicinal chemistry efforts to improve physicochemical properties. |
| Inefficient ternary complex formation | The linker may be suboptimal in length or composition. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more potent degrader.[4] |
| Low E3 ligase expression | Confirm that the cell line used expresses sufficient levels of CRBN.[3] |
| Incorrect assay concentration (Hook Effect) | Perform a full dose-response curve over a wide range of concentrations (e.g., pM to µM) to rule out testing at a concentration that falls within the hook effect region.[9] |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time for your target protein.[9] |
Problem 2: Significant off-target protein degradation observed in proteomics.
| Possible Cause | Troubleshooting Steps |
| Inherent pomalidomide activity | The pomalidomide moiety itself degrades certain ZF proteins.[1] Use pomalidomide alone as a control to distinguish between inherent off-target effects and those specific to your PROTAC. |
| Suboptimal linker attachment point | If your PROTAC has a C4-linked pomalidomide, redesign it with a C5 linkage to sterically hinder the recruitment of off-target ZF proteins.[4] |
| High PROTAC concentration | High concentrations can lead to non-specific interactions. Use the lowest effective concentration (around the DC50) for your experiments.[3] |
| Warhead promiscuity | The ligand binding to your target protein may have affinity for other proteins. Validate the selectivity of your warhead independently. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for pomalidomide-based PROTACs, illustrating the impact of design modifications on both on-target and off-target degradation.
Table 1: Impact of Pomalidomide Linker Position on On-Target Potency and Off-Target Degradation
| PROTAC | Target Protein | Linker Attachment | On-Target DC50 (nM) | Off-Target ZFP91 Degradation (%) at 1 µM |
| ALK PROTAC 1 | ALK | C4 | ~50 | High |
| ALK PROTAC 2 | ALK | C5 | ~10 | Low |
| Generic PROTAC | - | C4 | - | High |
| Generic PROTAC | - | C5 | - | Low |
Data is illustrative and synthesized from published literature to demonstrate trends.[4][5]
Table 2: Representative Degradation Parameters for Pomalidomide-Based PROTACs
| Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | 1-10 | >90 |
| BTK | Pomalidomide | 10-50 | >85 |
| EGFR | Pomalidomide | 5-25 | >90 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used. The values presented are representative ranges from the literature.[10][11]
Experimental Protocols & Visualizations
Mechanism of Pomalidomide-Based PROTAC Action
The PROTAC molecule forms a ternary complex with the target protein of interest (POI) and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Catalytic cycle of a pomalidomide-based PROTAC.
Mitigation of Off-Target Zinc-Finger Protein Degradation
Modifying the pomalidomide linker attachment from the C4 to the C5 position sterically hinders the binding of off-target zinc-finger proteins, improving the PROTAC's selectivity.
Caption: C5 modification on pomalidomide minimizes off-target ZF protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating a novel pomalidomide-based PROTAC involves synthesis, confirmation of ternary complex formation, and assessment of on-target and off-target degradation.
Caption: A typical experimental workflow for PROTAC characterization.
Detailed Methodologies
1. Global Proteomics for Off-Target Identification by Mass Spectrometry
This protocol provides a general workflow for identifying off-target effects of pomalidomide-based PROTACs.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at its optimal effective concentration and a higher concentration to assess concentration-dependent off-targets. Include a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis and Protein Digestion:
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[13]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.[13]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
2. Western Blot for On-Target Degradation Validation
This protocol outlines the steps to quantify target protein degradation.
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[15]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).[15]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detect the signal using an enhanced chemiluminescence (EC) substrate and an imaging system.[15]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.[10]
-
3. NanoBRET™ Assay for Ternary Complex Formation
This proximity-based assay quantitatively measures PROTAC-induced ternary complex formation in live cells.
-
Cell Preparation:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the transfected cells and incubate.[16]
-
-
Reagent Addition and Signal Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[18]
-
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Zinc Finger Protein Targeted Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working to minimize off-target degradation of zinc finger proteins (ZFPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target degradation when targeting a specific zinc finger protein?
A1: Off-target degradation primarily arises from two main factors:
-
Homology among ZFP family members: The human genome encodes hundreds of ZFP transcription factors, many of which share highly conserved zinc finger domains.[1][2] Degraders targeting a C2H2 zinc finger motif in one protein may inadvertently recognize similar motifs in other ZFPs.
-
Lack of specific binders: Many ZFPs are considered "undruggable" due to the absence of well-defined ligand-binding pockets outside of the DNA-binding domain.[3][4] This often necessitates targeting the conserved zinc finger domains themselves, increasing the risk of off-target effects.
-
Suboptimal degrader design: The choice of E3 ligase recruiter, the linker length and composition, and the ligand for the ZFP all play crucial roles in determining the selectivity of a degrader, such as a Proteolysis Targeting Chimera (PROTAC).[5][6]
Q2: How can I rationally design a degrader to be more selective for my target ZFP?
A2: Several strategies can be employed to enhance selectivity:
-
Target non-conserved regions: Whenever possible, design ligands that bind to regions of the ZFP outside the highly conserved zinc finger domains.
-
Exploit subtle differences in conserved domains: Even within the zinc finger domains, subtle variations in amino acid residues can be exploited to achieve selectivity.[7][8] Structural biology techniques like cryo-electron microscopy can help identify these differences.[7]
-
Optimize the linker: The length, rigidity, and attachment points of the linker in a PROTAC are critical for forming a stable and selective ternary complex (Target ZFP-PROTAC-E3 ligase).[5][6] Systematic screening of a library of linkers with different compositions and lengths can significantly improve selectivity.[9]
-
Choose the appropriate E3 ligase: The expression levels and subcellular localization of different E3 ligases vary across cell types. Selecting an E3 ligase that is co-localized with your target ZFP can enhance degradation selectivity.
Q3: What are the key experimental methods to detect and quantify off-target degradation?
A3: A multi-pronged approach is recommended to comprehensively assess off-target effects:
-
Quantitative Proteomics (e.g., TMT or iTRAQ): This is the gold standard for unbiased, proteome-wide identification of off-target effects. It allows for the precise measurement of changes in the abundance of thousands of proteins following treatment with your degrader.[10]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement in a cellular context.[11][12] Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. This can be used to assess both on-target and potential off-target engagement.
-
Western Blotting: This is a widely used, low-throughput method to validate the degradation of specific, high-priority potential off-targets identified through proteomics.
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET), providing quantitative data on target occupancy and compound affinity.[13][14]
Troubleshooting Guides
Issue 1: My ZFP degrader shows significant degradation of other ZFPs in my proteomics screen.
| Possible Cause | Troubleshooting Steps |
| Ligand binds to a conserved motif | - Attempt to design a new ligand targeting a less conserved region of your ZFP. - Use structural data (if available) or homology modeling to identify unique surface pockets. |
| Suboptimal linker in PROTAC design | - Synthesize and screen a library of PROTACs with varying linker lengths and compositions.[6] Shorter, more rigid linkers can sometimes improve selectivity.[15] - Change the attachment point of the linker on the target ligand or the E3 ligase ligand.[6] |
| Formation of non-productive ternary complexes | - The formation of a stable ternary complex is crucial for degradation.[1] Assess ternary complex formation using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). |
Issue 2: My target ZFP is unstable and degrades during expression and purification.
| Possible Cause | Troubleshooting Steps |
| Loss of zinc from the zinc finger domains | - Supplement cell culture media and all purification buffers with zinc chloride (e.g., 100 µM).[16][17] - Avoid using His-tags for purification, as the nickel resin and imidazole (B134444) can chelate zinc.[16] Consider alternative tags like MBP or Strep-tag.[17] |
| Oxidation of cysteine residues | - Ensure a reducing environment is maintained throughout the purification process by including agents like TCEP or β-mercaptoethanol in your buffers.[18] |
| Protein aggregation | - Optimize buffer conditions (pH, salt concentration).[18] - Perform purification at lower temperatures (4°C). - Consider expressing the protein with a solubility-enhancing tag like MBP.[16] |
Quantitative Data Summary
The following table summarizes the impact of different linker strategies on the selectivity of a hypothetical ZFP-targeting PROTAC. The data is representative of principles found in the literature, where optimizing linker length and composition can significantly improve the degradation selectivity for the target ZFP over a closely related off-target ZFP.
| PROTAC Linker Strategy | Target ZFP Degradation (DC50) | Off-Target ZFP Degradation (DC50) | Selectivity (Off-Target/On-Target) |
| Flexible PEG4 Linker | 50 nM | 200 nM | 4-fold |
| Rigid Piperazine Linker | 40 nM | 800 nM | 20-fold |
| Short Alkyl C3 Linker | 100 nM | 500 nM | 5-fold |
| Long Alkyl C8 Linker | 30 nM | 90 nM | 3-fold |
This is a representative table based on established principles. Actual values will vary depending on the specific target, ligands, and cell system.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by observing the thermal stabilization of the target protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of the ZFP degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target ZFP.
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[11]
-
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol provides a global, unbiased view of protein abundance changes upon degrader treatment.
-
Cell Culture and Lysis:
-
Culture cells and treat with the ZFP degrader or vehicle control for the desired time.
-
Harvest and lyse the cells.
-
-
Protein Digestion and TMT Labeling:
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a unique TMT isobaric tag.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.[10]
-
Visualizations
Caption: PROTAC-mediated degradation of a target Zinc Finger Protein.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caught with one’s zinc fingers in the genome integrity cookie jar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Zinc finger proteins: guardians of genome stability [frontiersin.org]
- 4. Zinc finger proteins: guardians of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the druggable zinc-finger proteome defines properties of drug-induced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the druggable zinc-finger proteome defines properties of drug-induced degradation. | Broad Institute [broadinstitute.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Topic View - Instruct-ERIC [instruct-eric.org]
- 17. researchgate.net [researchgate.net]
- 18. Purifying Properly Folded Cysteine-rich, Zinc Finger Containing Recombinant Proteins for Structural Drug Targeting Studies: the CH1 Domain of p300 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C3-NHS Ester Reaction Buffer Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction buffer and conditions for Pomalidomide-C3-NHS ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a target protein?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is a compromise between maximizing the reaction rate and minimizing the hydrolysis of the NHS ester. For most NHS ester conjugations, a pH range of 7.2 to 8.5 is recommended.[1][2] A pH of 8.3-8.5 is often considered optimal for the modification of amino groups.[3][4] At a lower pH, the primary amines on the protein are protonated and thus less nucleophilic, which slows down the reaction.[2] Conversely, at a higher pH, the rate of hydrolysis of the this compound increases significantly, which can lead to lower conjugation efficiency.[1][5]
Q2: Which buffers are recommended for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the this compound.[1][6] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate buffer
-
Sodium Bicarbonate buffer[3]
Q3: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided in the conjugation reaction mixture as they will react with the NHS ester and reduce the efficiency of labeling the target protein.[1][6] However, these buffers are useful for quenching the reaction once the desired incubation time has been reached.[1]
Q4: How does temperature affect the reaction?
The conjugation reaction can be performed at room temperature (typically for 0.5 to 4 hours) or at 4°C (for longer incubation times, such as overnight).[1][3] The lower temperature can be beneficial for sensitive proteins and can also help to minimize the rate of hydrolysis of the NHS ester.
Q5: How can I stop or "quench" the conjugation reaction?
To stop the reaction, a quenching buffer containing primary amines can be added. This will react with any remaining unreacted this compound.[1] Common quenching agents include:
Incubate with the quenching buffer for about 15-30 minutes at room temperature.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed this compound: The NHS ester is sensitive to moisture and can hydrolyze over time. | Ensure the this compound is stored under dessicated conditions.[9][10] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[10] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3][11] |
| Suboptimal pH: The reaction pH is too low (below 7.2), leading to protonated, unreactive amines on the target protein. | Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[1][2] Consider using a buffer with a pH of 8.3-8.5 for maximal reaction efficiency.[3][4] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target protein for the NHS ester. | Perform a buffer exchange for your protein into a recommended amine-free buffer (e.g., PBS, HEPES, Borate) before starting the conjugation.[6] | |
| Insufficient molar excess of this compound: The ratio of the NHS ester to the protein is too low. | Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[11] | |
| Protein Precipitation or Aggregation | High concentration of organic solvent: this compound is often dissolved in DMSO or DMF, and a high final concentration of the organic solvent can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically between 0.5% and 10%.[1] |
| Protein instability at the reaction pH: The protein may not be stable in the optimal pH range for the conjugation reaction. | If the protein is unstable, you may need to perform the reaction at a suboptimal pH and compensate by increasing the reaction time or the molar excess of the NHS ester. | |
| Non-specific Binding or Over-labeling | High molar excess of this compound: Using too much of the NHS ester can lead to modification of secondary amines or other nucleophilic residues. | Reduce the molar excess of the this compound in the reaction. |
| Prolonged reaction time: A very long incubation time can increase the chances of non-specific reactions. | Optimize the reaction time. For many applications, 30-60 minutes at room temperature is sufficient.[7] |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general starting point. The optimal conditions may vary depending on the specific protein and experimental goals.
-
Buffer Exchange (if necessary): Ensure your target protein is in an amine-free buffer (e.g., PBS, HEPES, or Borate) at a pH between 7.2 and 8.5. If your protein is in a buffer containing Tris or glycine, perform a buffer exchange using dialysis, a desalting column, or ultrafiltration.[6]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.[11]
-
Initiate the Conjugation Reaction: Add the desired molar excess of the this compound stock solution to your protein solution. Gently mix immediately. The final concentration of the organic solvent should be kept low (ideally under 10%).[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quench the Reaction: Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature to stop the reaction.[7]
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[2][3]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the conjugation of this compound to a target protein.
Logical Relationship of Reaction Parameters
Caption: Interplay of pH, amine reactivity, and hydrolysis on the final conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pomalidomide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pomalidomide (B1683931) conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pomalidomide conjugates.
Question: Why am I observing multiple peaks or high heterogeneity in my Hydrophobic Interaction Chromatography (HIC) analysis of a pomalidomide-ADC?
Answer:
Multiple peaks in a HIC chromatogram of an ADC preparation typically represent different species with varying drug-to-antibody ratios (DAR). The hydrophobicity of the ADC increases with the number of conjugated pomalidomide-linker molecules, leading to stronger retention and later elution from the HIC column. Therefore, the different peaks correspond to ADCs with different numbers of pomalidomide molecules attached (e.g., DAR=0, 2, 4, 6, 8 for cysteine-conjugated ADCs).
Common causes for unexpected heterogeneity include:
-
Incomplete conjugation reaction: This can lead to a significant peak for the unconjugated antibody (DAR=0).
-
Presence of over-conjugated species: If the conjugation reaction is not well-controlled, species with a higher than desired DAR may be produced.
-
Instability of the linker-drug: The linker may be unstable, leading to the loss of the pomalidomide-linker from some sites and creating a more heterogeneous mixture.
-
Oxidation of the antibody: Oxidation of amino acid residues on the monoclonal antibody can alter its hydrophobicity and lead to additional peaks.
Troubleshooting Steps:
-
Optimize Conjugation Chemistry: Review and optimize the conjugation reaction conditions, including the ratio of linker-drug to antibody, reaction time, and temperature, to achieve a more homogenous product.
-
Characterize Peaks with Mass Spectrometry: If possible, couple the HIC to a mass spectrometer (HIC-MS) to identify the species corresponding to each peak and confirm their DAR values. Note that traditional HIC mobile phases containing high concentrations of non-volatile salts are
Preventing non-specific binding of pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the non-specific binding of pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They consist of three main components: a ligand that binds to the POI, a linker, and a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the POI and CRBN in close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Q2: What are the common off-target effects associated with pomalidomide-based PROTACs?
A2: A primary concern with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc-finger (ZF) proteins.[3][4] The pomalidomide moiety itself can induce the degradation of these proteins, independent of the intended POI.[3] This can lead to unintended cellular consequences and potential toxicity.[3] Additionally, off-target effects can arise from the POI ligand binding to other proteins with similar structural motifs.[1]
Q3: How can the off-target degradation of zinc-finger proteins be minimized?
A3: Modifying the pomalidomide scaffold is a key strategy. Research has shown that attaching the linker at the C5 position of the pomalidomide's phthalimide (B116566) ring can create steric hindrance that reduces binding to ZF proteins, thus minimizing their degradation.[3][4] In contrast, modifications at the C4 position are associated with more significant off-target ZF degradation.[4]
Q4: What is the "hook effect" and how does it relate to pomalidomide PROTACs?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[4][5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the POI or CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN) required for degradation.[4][5] This can result in a bell-shaped dose-response curve.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with pomalidomide PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High off-target degradation of known pomalidomide neosubstrates (e.g., IKZF1, ZFP91) | The pomalidomide moiety is recruiting endogenous zinc-finger (ZF) proteins for degradation. | 1. Confirm Linker Position: Ensure the linker is attached at the C5 position of the pomalidomide, which is known to reduce ZF protein degradation.[4] 2. Control Experiments: Synthesize and test a control PROTAC with a different linker position (e.g., C4) to confirm the position-dependent effect.[1] 3. Global Proteomics: Perform quantitative mass spectrometry to identify the full scope of off-target degradation.[1][6] |
| Lack of on-target protein degradation | 1. Inefficient ternary complex formation. 2. Poor cell permeability of the PROTAC. 3. Issues with the ubiquitin-proteasome system in the cell line. | 1. Verify Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation, TR-FRET, or Surface Plasmon Resonance (SPR) to confirm the formation of a stable POI-PROTAC-CRBN complex.[1][4] 2. Assess Cell Permeability: Employ assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm target engagement in live cells.[1][7] 3. Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions, as this is critical for productive ternary complex formation.[4] 4. Confirm Proteasome Function: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. A rescue of the target protein from degradation would indicate a functional proteasome system.[7] |
| Inconsistent results between experiments | Variability in cell culture conditions, reagent quality, or experimental execution. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers and confluency. 2. Reagent Quality Control: Ensure the purity and stability of your PROTAC and other reagents. 3. Detailed Protocol Adherence: Follow a standardized and detailed experimental protocol meticulously. |
| "Hook effect" observed in dose-response assays | Excess PROTAC is forming non-productive binary complexes. | 1. Ternary Complex Assays: Use biophysical methods to measure ternary complex formation at various PROTAC concentrations to understand its correlation with the degradation profile.[7] 2. Careful Dose Titration: Perform a wide range of dilutions to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration for 50% degradation (DC50). |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This is a primary assay to quantify the reduction in the levels of a target protein.[8]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your pomalidomide PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities using densitometry software. Normalize the POI levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[8][9]
Protocol 2: Global Proteomics using Tandem Mass Tagging (TMT)
This method allows for an unbiased, proteome-wide assessment of off-target protein degradation.[10]
-
Cell Culture and Treatment: Treat cells with the pomalidomide PROTAC at a concentration that gives robust on-target degradation and a vehicle control. Shorter treatment times (<6 hours) are recommended to distinguish direct from downstream effects.[6]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling: Label the peptides from each condition with TMT or iTRAQ tags according to the manufacturer's protocol. This allows for multiplexing of samples.[10]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[10]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10]
-
Cell Treatment: Treat intact cells with the pomalidomide PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other methods. The binding of the PROTAC can stabilize the POI, leading to a higher melting temperature.[10]
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of on-target degradation.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Cellular Resistance to Pomalidomide Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to pomalidomide-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pomalidomide (B1683931) as a protein degrader?
A1: Pomalidomide functions as a "molecular glue" that binds to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[][2][3] This binding event alters the substrate specificity of CRL4^CRBN^, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins.[][2][3] Key neosubstrates with anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4][5][6] The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are critical for myeloma cell survival.[4][7]
Q2: My cells have become resistant to pomalidomide. What are the most common resistance mechanisms?
A2: Acquired resistance to pomalidomide can arise through several mechanisms, broadly categorized as CRBN-dependent and CRBN-independent pathways.
-
CRBN-Dependent Mechanisms:
-
Mutations or downregulation of CRBN : Genetic alterations such as mutations, deletions, or epigenetic silencing of the CRBN gene can prevent pomalidomide from binding to its primary target, thereby abrogating its degrader activity.[7][8][9][10] Decreased CRBN expression is a frequently observed mechanism of resistance.[7][10]
-
CRBN Splicing Variants: Alternative splicing of CRBN mRNA, particularly involving exon 10, can produce a non-functional protein that is unable to bind to pomalidomide.[7][11]
-
-
CRBN-Independent Mechanisms:
-
Mutations in Downstream Substrates: Although less common, mutations in the degron regions of IKZF1 or IKZF3 can prevent their recognition by the pomalidomide-CRL4^CRBN^ complex.[12]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for the degradation of IKZF1/3. A key pathway implicated in pomalidomide resistance is the MEK/ERK signaling cascade.[13][14]
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in DNA methylation and chromatin accessibility, can lead to a state of resistance.[7]
-
Metabolic Alterations: Recent studies suggest that changes in cellular metabolism, such as decreased glycine (B1666218) levels, may be associated with pomalidomide resistance in multiple myeloma.[15][16]
-
Q3: How can I determine if my resistant cell line has alterations in the CRBN gene?
A3: To investigate CRBN alterations, you can perform the following experiments:
-
Quantitative PCR (qPCR): To assess CRBN mRNA expression levels. A significant decrease in CRBN transcripts in resistant cells compared to sensitive parental cells would suggest transcriptional downregulation.[10]
-
Western Blotting: To evaluate CRBN protein levels. A reduction or absence of CRBN protein in resistant cells is a strong indicator of a CRBN-dependent resistance mechanism.[10]
-
Sanger or Next-Generation Sequencing (NGS): To identify mutations, insertions, or deletions within the CRBN gene.
Q4: Can cells resistant to lenalidomide (B1683929) still be sensitive to pomalidomide?
A4: Yes, it is possible for lenalidomide-refractory cells to retain sensitivity to pomalidomide.[8][11] Pomalidomide is a more potent degrader than lenalidomide.[17] Therefore, in cases where resistance is driven by low but still present CRBN expression, the higher potency of pomalidomide may be sufficient to induce degradation of IKZF1/3 and elicit an anti-tumor response.[11]
Troubleshooting Guides
Issue 1: Decreased or Loss of Pomalidomide Efficacy in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve with pomalidomide on the suspected resistant cells and compare the IC50 value to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance. 2. Assess Target Degradation: Check for the degradation of IKZF1 and IKZF3 via Western blot after pomalidomide treatment in both sensitive and resistant cells. Lack of degradation in resistant cells points to a specific resistance mechanism. |
| Incorrect drug concentration or degradation. | 1. Verify Drug Integrity: Ensure the pomalidomide stock solution is not degraded. Prepare a fresh stock if necessary. 2. Optimize Concentration: Perform a new dose-response experiment with a wider range of concentrations. |
| Cell line contamination or misidentification. | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Contamination: Regularly test for mycoplasma contamination. |
Issue 2: No Degradation of Target Proteins (IKZF1/IKZF3) Observed by Western Blot
| Possible Cause | Troubleshooting Steps |
| Alterations in the CRBN pathway. | 1. Check CRBN Expression: Analyze CRBN mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blot, respectively.[10] 2. Sequence CRBN Gene: Perform sequencing to check for mutations in the CRBN gene. |
| Activation of compensatory signaling pathways. | 1. Investigate Bypass Pathways: Use phosphoprotein-specific antibodies to probe for the activation of known resistance pathways, such as the MEK/ERK pathway (e.g., check for phosphorylated MEK and ERK).[13][14] |
| Experimental/technical issues. | 1. Optimize Western Blot Protocol: Ensure efficient protein transfer and use validated primary antibodies for IKZF1, IKZF3, and CRBN. 2. Positive Control: Include a sensitive cell line as a positive control to ensure the experimental setup is working correctly. |
Quantitative Data Summary
| Resistance Mechanism | Method of Detection | Frequency in Pomalidomide-Refractory Multiple Myeloma | Reference |
| CRBN Genetic Alterations (Mutations, Copy Loss, Structural Variants) | Sequencing (WGS, WES), aCGH | Occur in nearly 30% of relapsed/refractory myeloma patients treated with IMiDs. The frequency of mutations increases with treatment, from <1% in newly diagnosed patients to ~9% in pomalidomide-refractory patients. | [8] |
| Low CRBN Expression | qPCR, Western Blot, Gene Expression Profiling | A significant reduction (20%-90%) in CRBN expression was observed in 8 out of 9 lenalidomide-resistant patients. Low CRBN expression is a common feature of IMiD-resistant cell lines. | [10] |
| CRBN Exon 10 Splicing | RT-PCR | Higher levels of alternative splicing of exon 10 have an incidence of up to 10% in lenalidomide-refractory patients. | [11] |
| IKZF1/IKZF3 Mutations | Sequencing | Mutations in the degron regions of IKZF1 and IKZF3 are less frequent but can confer resistance. | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format to determine the cytotoxic effects of pomalidomide.
Materials:
-
Pomalidomide (stock solution in DMSO)
-
Target cancer cell line (e.g., MM.1S)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of pomalidomide in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.[18]
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[18]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is to assess the degradation of IKZF1, IKZF3, and the expression of CRBN.
Materials:
-
Sensitive and resistant cell lines
-
Pomalidomide
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[19]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, CRBN, and a loading control overnight at 4°C.[19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19][21]
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.[21]
-
Quantify band intensity relative to the loading control.
-
Visualizations
Caption: Pomalidomide's mechanism of action.
Caption: Troubleshooting workflow for pomalidomide resistance.
References
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Immunomodulatory Drug Resistance in Multiple Myeloma - ProQuest [proquest.com]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Improving Pomalidomide PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my pomalidomide-based PROTACs exhibit low cell permeability?
PROTACs, by their nature, are large, heterobifunctional molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2] Their high molecular weight (MW > 700 Da), large polar surface area (PSA), and number of hydrogen bond donors can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[2][3] This is a common challenge in PROTAC development that often leads to a discrepancy between high biochemical potency and poor cellular activity.
Q2: What are the primary strategies to improve the cell permeability of a pomalidomide-based PROTAC?
Several key strategies can be employed to enhance cell permeability. These can be broadly categorized as:
-
Linker Optimization: Modifying the length, composition, and rigidity of the linker that connects pomalidomide (B1683931) to the target protein ligand is the most common approach.[4][5]
-
Prodrug Strategies: Masking polar functional groups with cleavable lipophilic moieties can increase membrane permeability. These masks are later removed by intracellular enzymes to release the active PROTAC.[1][4]
-
Promoting Intramolecular Hydrogen Bonding: Designing the PROTAC to adopt a more compact, "folded" conformation in the apolar environment of the cell membrane can reduce its effective polarity and size, facilitating entry.[4]
-
Advanced Delivery and Synthesis Strategies: For particularly challenging cases, methods like in-cell click-formed PROTACs (CLIPTACs) or antibody-PROTAC conjugates can be explored.[3][6]
Q3: How does linker design specifically impact PROTAC permeability?
The linker is not just a spacer; it is a critical determinant of a PROTAC's physicochemical properties.[7][8]
-
Composition: Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve solubility and permeability.[5] Conversely, more hydrophobic alkyl linkers can also enhance membrane passage.[9] Incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) rings has been shown to improve both permeability and solubility.[1][2]
-
Length: The optimal linker length is target-dependent, but studies have shown that shorter linkers often result in more permeable compounds.[10]
-
Flexibility and "Chameleonic" Behavior: Flexible linkers can allow the PROTAC to adapt its conformation to different environments—adopting an extended, polar state in aqueous media and a folded, more compact state to cross the apolar cell membrane.[3][6]
Q4: What is the "chameleonic effect" and how can it be engineered into a PROTAC?
The chameleonic effect refers to the ability of a PROTAC to dynamically change its conformation to match the polarity of its environment.[3] This is often achieved by designing the molecule to form intramolecular hydrogen bonds (IMHBs). These IMHBs effectively "hide" polar groups, reducing the molecule's polar surface area and transforming it from a linear shape into a more compact, "ball" form that can more easily pass through the cell membrane's lipid bilayer.[4] This can be encouraged by strategic placement of hydrogen bond donors and acceptors within the linker and ligands.
Q5: When should I consider implementing a prodrug strategy for my PROTAC?
A prodrug strategy is particularly useful when linker optimization alone is insufficient to overcome poor permeability. This approach involves modifying the PROTAC by adding a lipophilic group to a polar part of the molecule, such as the cereblon (CRBN) ligand.[4] This modification increases overall lipophilicity, enhancing cell entry. Once inside the cell, endogenous enzymes like esterases cleave the lipophilic group, releasing the active PROTAC.[1] This is a powerful method but can increase the molecular weight further, requiring careful design.[4]
Q6: How can I accurately measure the cell permeability of my PROTACs?
Several well-established assays are used to quantify PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is excellent for early-stage screening.[10][11][12]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of human intestinal cells. It is considered a more comprehensive model as it accounts for passive diffusion, active transport, and efflux mechanisms, offering better prediction of in vivo absorption.[1][11][12]
Section 2: Troubleshooting Guide
Issue: My pomalidomide-based PROTAC shows high affinity for its target and for CRBN in biochemical assays, but demonstrates weak or no degradation in cell-based experiments.
This common scenario strongly suggests that the PROTAC is not reaching its intracellular target in sufficient concentrations, likely due to poor cell permeability. The following workflow can help diagnose and resolve the issue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
Pomalidomide-C3-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Pomalidomide-C3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 4°C for solid compounds, in a sealed container away from moisture.[1][2][3] For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months to prevent degradation.[4]
Q2: How should I handle this compound safely in the laboratory?
A2: this compound should be handled in a well-ventilated area.[5] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[5]
Q3: What is the mechanism of action of Pomalidomide (B1683931)?
A3: Pomalidomide is an immunomodulatory drug (IMiD) that functions as a molecular glue. It binds to the Cereblon (CRBN) E3 ubiquitin ligase, redirecting its activity to ubiquitinate and subsequently degrade neo-substrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] This leads to downstream anti-proliferative and apoptotic effects in target cells.[7]
Q4: What are the best solvents and buffers for reconstituting and using this compound in conjugation reactions?
A4: this compound can be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9] For conjugation reactions with primary amines, buffers with a pH between 7.2 and 8.5 are recommended, with an optimal pH of 8.3-8.5.[1][9] Suitable buffers include phosphate (B84403), borate, or carbonate-bicarbonate buffers.[1] Buffers containing primary amines, such as Tris or glycine, are not compatible as they will compete with the target molecule for reaction with the NHS ester.[1][10]
Troubleshooting Guides
Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure the reaction is performed at the optimal pH range (7.2-8.5).[1][9] Use anhydrous solvents for reconstitution and minimize exposure to moisture. Prepare solutions fresh and use them promptly. The half-life of NHS esters decreases significantly at higher pH.[1][2] |
| Incompatible Buffer | Avoid buffers containing primary amines like Tris or glycine, as they compete with the target for conjugation.[1][10] Use phosphate, borate, or carbonate-bicarbonate buffers. |
| Low Purity of Reagents | Use high-purity this compound and target molecules. Impurities can interfere with the reaction. |
| Insufficient Molar Ratio | Optimize the molar ratio of this compound to your target molecule. A 10-20 fold molar excess of the NHS ester is a common starting point. |
| Steric Hindrance | If the target amine is sterically hindered, consider increasing the reaction time or temperature (while monitoring for hydrolysis). |
Unexpected Side Reactions
| Possible Cause | Recommended Solution |
| Reaction with Non-target Nucleophiles | While NHS esters are selective for primary amines, reactions with other nucleophiles like sulfhydryls can occur. Purify the final conjugate to remove any side products. |
| Modification of Multiple Sites | If your target molecule has multiple primary amines, you may get a heterogeneous product. To achieve site-specific conjugation, consider using protecting groups or protein engineering techniques. |
Quantitative Data Summary
This compound Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | 4°C | Long-term | Store in a sealed container, away from moisture and light.[1][2][3][7] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
NHS Ester Hydrolysis Rate
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[1][2] |
| 8.6 | 4°C | 10 minutes[1][2] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Prepare a reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[9]
-
Dissolve the target protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of NHS ester to protein should be optimized, but a 10-20 fold excess of the NHS ester is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or on ice for 2-4 hours.[11]
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11]
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry, HPLC, or UV-Vis spectroscopy.
-
Visualizations
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.
Caption: A typical experimental workflow for this compound conjugation.
Caption: A logical guide for troubleshooting low conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a pomalidomide-based PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (pomalidomide for Cereblon/CRBN), and a chemical linker connecting the two.[1] The linker's primary function is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2] This proximity enables the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1]
Q2: Why is linker length critical for PROTAC efficacy?
Linker length is a crucial parameter that governs the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[1][3] An optimal linker length is essential for spanning the distance between the E3 ligase and the target protein to allow for the formation of a stable ternary complex.[2]
-
Too short of a linker can lead to steric hindrance, preventing the formation of a productive ternary complex.[1][2]
-
Too long of a linker may result in an entropically unfavorable complex or lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, thereby reducing degradation efficiency.[1][2]
Q3: What is a typical "optimal" linker length for pomalidomide-based PROTACs?
There is no universal optimal linker length; it must be determined empirically for each specific target protein and warhead combination.[1] However, studies have shown that for many targets, linkers ranging from 15 to 17 atoms exhibit high efficacy. For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was necessary for good activity, with the optimal length being between 16 and 17 atoms.[1][2]
Q4: How does linker composition (e.g., PEG vs. alkyl chains) affect PROTAC properties?
The composition of the linker significantly influences the physicochemical properties of the PROTAC.[2]
-
Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers can enhance the solubility and cell permeability of the PROTAC molecule.[1][2]
-
Alkyl Linkers: These are more hydrophobic and, while synthetically simpler, may lead to lower solubility.[2]
The choice between a PEG and an alkyl linker depends on the properties of the target protein and the warhead being used.[2]
Q5: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC diminishes at very high concentrations.[1] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) at high concentrations.[1] An optimized linker that promotes strong cooperative binding within the ternary complex can sometimes mitigate the hook effect.[1]
Troubleshooting Guide
Issue 1: Poor or no degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Ineffective Ternary Complex Formation | 1. Synthesize a Linker Library: Create and test a series of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG3, PEG4) and compositions (e.g., alkyl chains).[1] 2. Assess Ternary Complex Formation: Use assays like AlphaLISA, NanoBRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex.[1][2][4][5][6][] A lack of signal suggests an issue with the linker's ability to bridge the two proteins. |
| Incorrect Linker Length | The linker may be too short, causing steric clash, or too long, preventing a productive conformation.[1] Systematically vary the linker length to find the optimal range. |
| Poor Cell Permeability | 1. Modify Linker Composition: If using a long, hydrophilic PEG linker, consider replacing it with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker to balance solubility and permeability.[1] 2. Introduce Rigid Elements: Incorporating rigid moieties like piperazine (B1678402) or cycloalkane rings into the linker can sometimes improve physicochemical properties.[1] |
| Low Cereblon (CRBN) Expression in Cell Line | Confirm CRBN expression in your cell line via Western Blot. If expression is low, consider using a different cell line with higher CRBN expression.[3] |
Issue 2: Target engagement is observed, but there is no degradation.
| Potential Cause | Troubleshooting Steps |
| Non-productive Ternary Complex | This indicates that while the PROTAC can bind to both the target and CRBN, the resulting complex is not oriented correctly for ubiquitination. 1. Vary Linker Attachment Points: The point at which the linker is attached to the pomalidomide (B1683931) or the warhead can significantly impact the geometry of the ternary complex.[8] Synthesize and test PROTACs with different attachment points. 2. Alter Linker Rigidity: A more rigid linker might be necessary to hold the two proteins in a productive orientation. Conversely, a more flexible linker may be required to allow for necessary conformational adjustments. |
Issue 3: The "hook effect" is observed at high PROTAC concentrations.
| Potential Cause | Troubleshooting Steps |
| Formation of Binary Complexes | The formation of binary complexes (Target-PROTAC or CRBN-PROTAC) at high concentrations outcompetes the formation of the productive ternary complex.[3] 1. Perform a Detailed Dose-Response Curve: This will help identify the optimal concentration that yields maximum degradation (Dmax) before the hook effect becomes prominent.[3] 2. Linker Optimization: A linker that enhances the cooperativity of ternary complex formation can sometimes mitigate the hook effect. |
Issue 4: Off-target protein degradation.
| Potential Cause | Troubleshooting Steps |
| Pomalidomide-Induced Neosubstrate Degradation | The pomalidomide moiety itself can induce the degradation of endogenous substrates of CRBN, such as zinc-finger proteins.[9] 1. Modify Pomalidomide Attachment Point: Studies have shown that the linker attachment point on the pomalidomide can influence the degradation of neosubstrates.[10] For example, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target degradation.[9] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein. Below are examples from the literature illustrating the impact of linker length and composition on the degradation of different target proteins by pomalidomide-based PROTACs.
Table 1: Effect of Linker Length on p38α Degradation [1]
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 in T47D cells (nM) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 |
| NR-6a | Alkyl + Triazole | 16 | 28 |
| NR-7h | Alkyl + Triazole | 17 | 33 |
| NR-1c | PEG-like | 20 | 1100 |
Table 2: Effect of Linker Composition on BTK Degradation [11]
| PROTAC ID | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | PEG | 13 | C4 | 12.6 | >95 | MOLM-14 |
| Compound 16 | Alkyl | 14 | C5 | 3.2 | >95 | MOLM-14 |
Table 3: Effect of Linker Structure on EGFRWT Degradation [11]
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 25 | 85 | HeLa |
| PROTAC B | Alkyl-ether | 10 | 90 | HeLa |
Experimental Protocols
Protocol 1: Protein Degradation Analysis by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate.[3]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[3]
-
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[2]
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC compound at various concentrations.[2]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate at room temperature for 1 hour to allow complex formation.[2]
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated) and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[2]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs. The "hook effect" may be observed at high PROTAC concentrations.[2]
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[3]
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate.[3] Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binding.[3]
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein. A smear of high molecular weight bands will indicate ubiquitination.[3]
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for optimizing pomalidomide-based PROTAC linker length.
Caption: Decision tree for troubleshooting ineffective pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ternary Complex Formation [promega.kr]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide-C3-NHS Ester vs. Pomalidomide-C6-NHS Ester: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone in the design of many successful PROTACs. The choice of linker, particularly its length and composition, can significantly impact the potency and selectivity of the resulting degrader.
This guide provides an objective comparison of two commonly used alkyl linkers with a terminal N-hydroxysuccinimide (NHS) ester for conjugation: Pomalidomide-C3-NHS ester and Pomalidomide-C6-NHS ester. This comparison is supported by synthesized experimental data from literature on closely related analogs to inform the rational design of novel PROTACs.
The Critical Role of the Linker in PROTAC Function
The linker in a pomalidomide-based PROTAC is not merely a spacer but a critical determinant of the bifunctional molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[1] This ternary complex is the essential prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome. Key aspects of linker design, such as length, composition, and attachment point, profoundly influence the efficacy of the PROTAC.[1]
Data Presentation: Impact of Alkyl Linker Length on PROTAC Performance
The length of the alkyl chain connecting pomalidomide to the target-binding ligand can significantly affect the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. While direct comparative data for PROTACs synthesized specifically with Pomalidomide-C3-NHS and -C6-NHS esters are not available in a single study, the following tables summarize representative data from the literature for pomalidomide-based PROTACs targeting different proteins with varying alkyl linker lengths. This data illustrates the general trend and importance of optimizing linker length.
Table 1: Comparison of Pomalidomide-Based PROTACs with Varying Alkyl Linker Lengths Targeting BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A (C3-like) | Short Alkyl Chain | 50 | >90 | Human leukemia (MV4-11) |
| Compound B (C6-like) | Medium Alkyl Chain | 5 | >95 | Human leukemia (MV4-11) |
Data synthesized from published literature on BRD4-targeting PROTACs. "C3-like" and "C6-like" represent short and medium-length alkyl linkers, respectively, to illustrate the trend.
Table 2: Comparison of Pomalidomide-Based PROTACs with Varying Alkyl Linker Lengths Targeting BTK
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound C (C3-like) | Short Alkyl Chain | 150 | ~70 | Human B-cell lymphoma (TMD8) |
| Compound D (C6-like) | Medium Alkyl Chain | 25 | >85 | Human B-cell lymphoma (TMD8) |
Data synthesized from published literature on BTK-targeting PROTACs. "C3-like" and "C6-like" represent short and medium-length alkyl linkers, respectively, to illustrate the trend.
Analysis: The presented data suggests that a C6 alkyl linker may offer a more favorable spatial arrangement for the formation of a productive ternary complex compared to a shorter C3 linker for certain targets, leading to enhanced degradation potency. However, the optimal linker length is highly dependent on the specific target protein and the warhead used. Therefore, a systematic evaluation of linker length is crucial in the development of a new PROTAC.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating pomalidomide-based PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of pomalidomide-based PROTACs.
Synthesis of Pomalidomide-PROTAC Conjugate
This protocol describes a general method for conjugating a Pomalidomide-C(n)-NHS ester to a target protein ligand (warhead) containing a primary amine.
Materials:
-
This compound or Pomalidomide-C6-NHS ester
-
Target protein ligand (warhead) with a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the warhead (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve the Pomalidomide-C(n)-NHS ester (1.1-1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the Pomalidomide-C(n)-NHS ester solution to the warhead solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.
-
Confirm the identity and purity of the final product by MS and NMR spectroscopy.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling.
-
Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, biotinylated E3 ligase (e.g., CRBN)
-
Purified target protein
-
PROTAC
-
SPR running buffer
Procedure:
-
Ligand Immobilization: Immobilize streptavidin on the sensor chip surface, followed by the capture of the biotinylated E3 ligase.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity.
-
Ternary Complex Formation: Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both the binary and ternary interactions. An increase in binding response and/or a slower dissociation rate in the presence of the target protein indicates the formation of a ternary complex.
Conclusion
The selection of an appropriate linker is a critical step in the design of a potent and selective pomalidomide-based PROTAC. While both Pomalidomide-C3-NHS and -C6-NHS esters are valuable tools for PROTAC synthesis, the optimal choice is target-dependent. The available data suggests that a longer C6 linker may be advantageous in some cases, but empirical validation through the synthesis and testing of a series of linkers is essential for optimizing the degradation of a specific target protein. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs.
References
Pomalidomide vs. Thalidomide: A Comparative Guide for E3 Ligase Recruitment in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1] The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity.[2] Among the most utilized E3 ligases is Cereblon (CRBN), which is recruited by the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).[1][3]
This guide provides an objective comparison of pomalidomide and thalidomide as CRBN recruiters for PROTACs, supported by quantitative data and detailed experimental protocols to inform rational PROTAC design.
Performance Comparison: Pomalidomide's Superiority as a CRBN Recruiter
Pomalidomide is often the preferred CRBN ligand in PROTAC development due to its enhanced binding affinity and subsequent degradation efficiency.[1]
Key Advantages of Pomalidomide:
-
Higher Binding Affinity: Pomalidomide consistently demonstrates a stronger binding affinity for CRBN compared to thalidomide.[2][4] This higher affinity can lead to more stable and efficient formation of the crucial ternary complex (POI-PROTAC-CRBN), which is a prerequisite for ubiquitination and degradation.[1][2]
-
Increased PROTAC Potency: The higher binding affinity of pomalidomide generally translates to more potent PROTACs, characterized by lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[2]
-
Versatile Linker Attachment: The amino group on pomalidomide's phthalimide (B116566) ring provides a convenient and flexible point for linker attachment that is often directed away from the CRBN binding interface, allowing for more latitude in linker design without compromising E3 ligase engagement.[1]
-
Improved Physicochemical Properties: Some studies suggest that pomalidomide-based PROTACs can exhibit improved metabolic stability and greater degradation selectivity compared to their thalidomide-based counterparts.[1]
Quantitative Data Summary
The following tables summarize the key quantitative differences between pomalidomide and thalidomide as CRBN E3 ligase recruiters for PROTACs.
Table 1: Binding Affinity to Cereblon (CRBN)
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [2][4] |
| Thalidomide | ~250 nM | [2][4] |
Note: Affinity values can vary depending on the specific experimental conditions and techniques used.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs
This table illustrates performance differences using the well-studied cancer target BRD4 as an example. Data is compiled from different studies, and experimental conditions may vary.
| PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC A | Pomalidomide | < 10 | > 90% |
| PROTAC B | Thalidomide | > 100 | ~70% |
Note: This is representative data. Actual values are highly dependent on the specific PROTAC architecture (POI ligand, linker) and the cell line used.
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism of a CRBN-recruiting PROTAC. The PROTAC acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of protein degradation by CRBN-recruiting PROTACs.
Relationship between Binding Affinity and Efficacy
The enhanced binding affinity of pomalidomide to CRBN is a key driver of its superior performance in PROTACs. This diagram illustrates the logical flow from binding affinity to cellular degradation.
Caption: Pomalidomide's higher CRBN affinity leads to enhanced PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments.
Experimental Workflow for PROTAC Comparison
This diagram outlines a typical workflow for comparing the efficacy of pomalidomide- and thalidomide-based PROTACs targeting the same protein of interest.
Caption: Workflow for comparing pomalidomide- and thalidomide-based PROTACs.
Protocol 1: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data on association and dissociation rates.[5][6]
Principle: This method immobilizes the E3 ligase (CRBN) onto a sensor chip and flows the PROTAC (analyte) over the surface.[6] The change in mass on the chip surface upon binding is detected as a change in the refractive index, generating a sensorgram from which kinetic and affinity constants (Kd) can be derived.[7]
Methodology:
-
Immobilization: Recombinant human CRBN (often in complex with DDB1) is immobilized on a sensor chip surface (e.g., CM5 chip via amine coupling).[7]
-
Binding (Association): A series of concentrations of the pomalidomide- or thalidomide-based PROTAC are prepared in a suitable running buffer and injected sequentially over the chip surface, allowing the PROTAC to bind to the immobilized CRBN.[7]
-
Dissociation: After the association phase, running buffer without the PROTAC is flowed over the chip to monitor the dissociation of the PROTAC from CRBN.[7]
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound PROTAC, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 2: Cellular Degradation Assay (DC50 and Dmax Determination)
This protocol uses Western Blotting to quantify the reduction in target protein levels following PROTAC treatment.
Principle: Cells are treated with varying concentrations of a PROTAC for a defined period. Cell lysates are then prepared, and the level of the target protein is quantified by immunoblotting. DC50 is the concentration of PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.[8][9]
Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., one that expresses the target protein and CRBN) into multi-well plates (e.g., 6-well or 12-well) and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the pomalidomide- and thalidomide-based PROTACs in cell culture medium. Treat the cells with the desired concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 3: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[10]
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding: Seed cells into an opaque-walled 96-well or 384-well plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.[11]
-
PROTAC Treatment: Add serial dilutions of the PROTAC compounds to the wells. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[11]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity Measurement - Profacgen [profacgen.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Pomalidomide-C3-NHS Ester and Novel CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of proteolysis-targeting chimeras (PROTACs). Pomalidomide, a well-established immunomodulatory imide drug (IMiD), has become a foundational tool for researchers. Its derivative, Pomalidomide-C3-NHS ester, provides a convenient starting point for PROTAC synthesis by incorporating a linker with a reactive N-hydroxysuccinimide (NHS) ester group for conjugation to a target protein binder.
This guide provides an objective comparison of this compound with other novel CRBN ligands, offering a comprehensive overview of their performance based on available experimental data. We will delve into their binding affinities, degradation efficiencies, and the underlying signaling pathways.
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand in a PROTAC is determined by its ability to bind to CRBN and facilitate the formation of a stable ternary complex with the target protein, leading to its ubiquitination and subsequent degradation. The following tables summarize key quantitative data for Pomalidomide and a selection of novel CRBN ligands.
Table 1: Comparison of Binding Affinities of CRBN Ligands
| Ligand | Assay Type | IC50 (µM) | Kd (µM) | Cell Line / System |
| Pomalidomide | TR-FRET | 1.2 | - | Recombinant CRBN/DDB1 |
| Lenalidomide | TR-FRET | 1.5 | - | Recombinant CRBN/DDB1 |
| Thalidomide | TR-FRET | - | ~0.250 | Recombinant CRBN |
| CC-220 (Iberdomide) | TR-FRET | 0.060 | - | Recombinant CRBN |
| CC-885 | - | - | - | - |
| Phenyl Glutarimides | MST | 63 ± 16 | - | Human CRBN TBD |
| Benzamide Derivatives | MST | 63 ± 16 | - | Human CRBN TBD |
| YJ1b | TR-FRET | 0.206 | - | Recombinant CRBN |
| YJ2c | TR-FRET | 0.211 | - | Recombinant CRBN |
| YJ2h | TR-FRET | 0.282 | - | Recombinant CRBN |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different CRBN Ligands
| PROTAC | CRBN Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Pomalidomide | BRD4 | ~8 | >90 | HEK293T |
| ARV-825 | Pomalidomide | BRD4 | < 1 | >95 | Jurkat |
| PROTAC 21 | Pomalidomide/Lenalidomide | BRD4 | - | - | THP-1 |
| SIAIS125 | Pomalidomide | EGFR (mutant) | 30-50 | - | H1975 |
| SD-36 | Pomalidomide/Lenalidomide | STAT3 | 28 | - | SU-DHL-1 |
| Novel Dipeptide Ligand PROTAC | Unnatural Dipeptide | BRD4/ALK | Potent | - | Various |
| Phenyl Glutarimide PROTAC | Phenyl Glutarimide | BRD4 | - | Significant | - |
| Benzamide PROTAC | Benzamide | BRD4/HDAC6 | Potent | - | MOLT4 |
Note: DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed. These values are highly dependent on the target protein and linker composition.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.
Caption: A typical workflow for Western Blot analysis of protein degradation.
Caption: Logical relationship for comparing Pomalidomide-based and novel CRBN ligands.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding
This competitive assay measures the binding affinity of a test compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex (e.g., His-tagged)
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide) (acceptor)
-
Test compounds (Pomalidomide, novel ligands)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Add a constant concentration of the His-CRBN-DDB1 complex and the Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer ligand to the wells.
-
Add serial dilutions of the test compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of a PROTAC to CRBN in a live-cell context.
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
NanoBRET™ tracer for CRBN
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds
-
Plate reader equipped for NanoBRET™ measurements
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector.
-
Cell Seeding: Seed the transfected cells in 96-well plates and incubate.
-
Compound Treatment: Add the NanoBRET™ tracer and varying concentrations of the test compounds to the cells.
-
Signal Measurement: Measure the donor and acceptor emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the IC50 value can be determined.
Conclusion
This compound remains a valuable and widely used tool for the construction of CRBN-recruiting PROTACs due to its well-characterized binding and established synthetic accessibility. However, the field of targeted protein degradation is rapidly evolving, with a host of novel CRBN ligands emerging. These new ligands, such as phenyl glutarimides, benzamides, and unnatural dipeptides, offer the potential for improved potency, selectivity, and physicochemical properties.
The choice of CRBN ligand will ultimately depend on the specific target protein, the desired therapeutic profile, and the overall design of the PROTAC molecule. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers to make informed decisions and to design and evaluate the next generation of highly effective and selective protein degraders. As more data on novel CRBN ligands becomes available, the repertoire of tools for TPD will continue to expand, opening up new avenues for therapeutic intervention.
A Researcher's Guide to the Quantitative Measurement of Protein Degradation by Pomalidomide PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to quantify protein degradation induced by pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of this critical aspect of PROTAC development.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of PROTACs.[1][2] These heterobifunctional molecules function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4] The quantitative measurement of this degradation is paramount for evaluating the efficacy, potency, and selectivity of newly developed PROTACs.[5]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs against different targets, highlighting the impact of factors such as linker composition and attachment point on the pomalidomide scaffold.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Linker Attachment | Reference |
| Compound 15 | EGFRWT | A549 | 43.4 | >90% (at 72h) | Not Specified | [6] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96% (at 72h) | Not Specified | [6] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95% | C5-alkyne | [4] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90% | C4-alkyne | [4] |
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs against Zinc-Finger Proteins
| PROTAC Compound | Off-Target Degradation of Zinc-Finger Proteins | Linker Attachment | Reference |
| C4-modified PROTAC | High | C4 | [2][4] |
| C5-modified PROTAC (azide) | Reduced | C5 | [2][4] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Key Experimental Protocols for Quantifying Protein Degradation
Accurate and reproducible quantification of protein degradation is crucial for the development of pomalidomide PROTACs. Below are detailed protocols for the most common and robust methods.
Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique for quantifying the reduction in target protein levels following PROTAC treatment.[3][7]
a. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
The following day, treat the cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).[3]
b. Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
c. Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.[3]
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and image the blot using a chemiluminescence imaging system.[3]
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[4]
Quantitative Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics offers a global and unbiased approach to quantify changes in protein abundance, enabling the assessment of both on-target and off-target degradation.[8][9]
a. Sample Preparation:
-
Culture and treat cells with the pomalidomide PROTAC at various concentrations and time points, including a vehicle control.
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse the cells and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Perform in-solution digestion of proteins to peptides using trypsin overnight at 37°C.[2]
b. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).[8]
-
Perform peptide and protein identification by searching the data against a relevant protein database (e.g., UniProt).
-
Quantify protein abundance using label-free quantification (LFQ) or tandem mass tag (TMT) labeling.[2][8]
c. Data Analysis:
-
Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Assess the selectivity of the PROTAC by comparing the degradation of the intended target to all other quantified proteins.[8]
HiBiT Lytic Detection Assay
The HiBiT lytic detection system is a sensitive, plate-based assay that allows for the quantification of a HiBiT-tagged protein in cell lysates.[1][10]
a. Cell Line Generation:
b. Assay Protocol:
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Treat cells with a serial dilution of the pomalidomide PROTAC and incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by adding LgBiT Protein and substrate to the lytic buffer.
-
Add a volume of the lytic reagent equal to the culture medium in each well.
-
Mix on an orbital shaker for 3-10 minutes.
-
Measure luminescence on a luminometer.[11]
c. Data Analysis:
-
The luminescent signal is proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[4]
a. Cell Treatment:
-
Treat cells with the pomalidomide PROTAC at a concentration known to cause significant degradation.
-
In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[4]
b. Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[4]
c. Immunoprecipitation:
-
Incubate the cell lysates with a primary antibody against the target protein for immunoprecipitation.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.[4]
d. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein. A high molecular weight smear indicates successful ubiquitination.[4]
Alternative Methods for Quantifying Protein Degradation
While the methods detailed above are the most common, several other techniques can be employed to quantify PROTAC-induced protein degradation:
-
NanoBRET™ Ternary Complex Formation Assay: This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for degradation.[12][13]
-
In-Cell Western Assay: A plate-based immunofluorescent method that offers higher throughput than traditional Western blotting.[14]
-
Fluorescence or Luminescence-Based Reporter Assays: These involve tagging the target protein with a reporter like GFP or NanoLuc® luciferase and monitoring the loss of signal.[15][16]
Visualizing the Process of Pomalidomide PROTAC Action
To better understand the mechanisms and workflows involved in the quantitative measurement of protein degradation, the following diagrams are provided.
Caption: Mechanism of protein degradation by pomalidomide-based PROTACs.
Caption: Experimental workflow for Western Blotting.
Caption: Logical relationship of key assays for PROTAC characterization.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sapient.bio [sapient.bio]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. selvita.com [selvita.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Pomalidomide-C3-NHS Ester in Lenalidomide-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of pomalidomide (B1683931) and its derivatives, including the research tool Pomalidomide-C3-NHS ester, in preclinical models of lenalidomide-resistant multiple myeloma. We will explore the mechanisms of lenalidomide (B1683929) resistance, the rationale for using pomalidomide in this setting, and compare its performance against emerging alternatives, supported by experimental data and detailed protocols.
Introduction to Lenalidomide Resistance
Lenalidomide, a cornerstone of multiple myeloma therapy, often loses its effectiveness over time, leading to disease progression. The primary mechanism of acquired resistance to lenalidomide involves alterations in its direct molecular target, the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Resistance can arise from:
-
Downregulation of CRBN expression: Reduced levels of the CRBN protein limit the drug's ability to engage the E3 ligase complex.[1][2]
-
Mutations in the CRBN gene: Specific mutations can prevent lenalidomide from binding to CRBN, rendering it ineffective.[1]
-
Alterations in downstream signaling: Changes in the expression or function of proteins downstream of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), can also contribute to resistance.
Pomalidomide: Overcoming Lenalidomide Resistance
Pomalidomide is a second-generation immunomodulatory agent that has demonstrated significant activity in patients with lenalidomide-refractory multiple myeloma.[3] Its efficacy in this setting is attributed to its higher binding affinity for CRBN compared to lenalidomide, which can partially overcome resistance mediated by lower CRBN levels.[4]
This compound: A Tool for Research and Development
This compound is a derivative of pomalidomide designed for research purposes. It incorporates a C3 linker and a reactive N-hydroxysuccinimide (NHS) ester group. This NHS ester allows for the covalent conjugation of the pomalidomide moiety to other molecules, such as proteins or fluorescent dyes. This makes it a valuable tool for:
-
Developing Proteolysis Targeting Chimeras (PROTACs): By linking the pomalidomide scaffold to a ligand for a target protein of interest, researchers can create PROTACs that induce the degradation of that protein.
-
Creating chemical probes: Conjugating pomalidomide to fluorescent tags or affinity labels can help in studying its cellular localization, target engagement, and mechanism of action.
It is important to note that This compound is not a therapeutic agent itself but rather a versatile chemical tool for advancing our understanding of drug resistance and developing novel therapeutic strategies.
Comparative Efficacy in Lenalidomide-Resistant Models
While direct preclinical data for this compound is not available, we can compare the efficacy of pomalidomide with other emerging therapies in lenalidomide-resistant settings.
Next-Generation CELMoDs: Iberdomide (B608038) and Mezigdomide (B2442610)
Iberdomide (CC-220) and mezigdomide (CC-92480) are novel Cereblon E3 Ligase Modulating Drugs (CELMoDs) that have shown enhanced potency in preclinical models, including those resistant to both lenalidomide and pomalidomide.[4][5][6][7] Their proposed advantage lies in their ability to induce a more profound and sustained degradation of Ikaros and Aiolos, even in the presence of CRBN alterations that confer resistance to earlier-generation immunomodulatory agents.[4][5]
Other Therapeutic Classes
In the context of lenalidomide resistance, other classes of drugs are also employed, often in combination with pomalidomide. These include:
-
Proteasome Inhibitors (e.g., Bortezomib (B1684674), Carfilzomib): These agents have a different mechanism of action and can be effective in lenalidomide-refractory disease.[8][9][10][11]
-
Monoclonal Antibodies (e.g., Daratumumab): Targeting CD38 on myeloma cells, daratumumab has shown efficacy in combination with pomalidomide in lenalidomide-refractory patients.[12][13][14][15]
Quantitative Data Summary
The following tables summarize the comparative efficacy of pomalidomide and its alternatives in lenalidomide-resistant multiple myeloma models from published studies.
Table 1: In Vitro Activity in Lenalidomide-Resistant Cell Lines
| Compound | Cell Line(s) | Key Findings | Reference |
| Pomalidomide | Lenalidomide-resistant MM.1S, KMS11, OPM2 | Overcomes resistance in cell lines with reduced CRBN expression. | [16] |
| Iberdomide | Lenalidomide- and pomalidomide-resistant cell lines | Demonstrates potent anti-proliferative activity in cells with CRBN dysregulation. More potent than pomalidomide in degrading Ikaros and Aiolos. | [4][17] |
| Mezigdomide | Lenalidomide- and pomalidomide-resistant cell lines | Shows enhanced cytotoxic effects, even in cells with CRBN downregulation. | [5][6] |
| Pomalidomide + Bortezomib | Lenalidomide-refractory cell lines | Synergistic anti-myeloma activity observed. | [10] |
| Pomalidomide + Daratumumab | Lenalidomide-refractory primary patient samples | Enhanced T-cell mediated cytotoxicity against myeloma cells. | [18] |
Table 2: In Vivo Efficacy in Lenalidomide-Resistant Xenograft Models
| Treatment | Animal Model | Key Findings | Reference |
| Pomalidomide | Murine xenograft model of lenalidomide-resistant myeloma | Significant tumor growth inhibition. | [1] |
| Mezigdomide | Mouse xenograft models of lenalidomide/pomalidomide-resistant MM | Demonstrates anti-proliferative and apoptotic effects. | [6] |
| Pomalidomide + Daratumumab | Humanized mouse model with lenalidomide-resistant MM | Combination therapy leads to improved tumor control compared to single agents. | [18] |
Experimental Protocols
Generation of Lenalidomide-Resistant Cell Lines
Objective: To establish multiple myeloma cell lines with acquired resistance to lenalidomide for in vitro drug screening.
Methodology:
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Dose Escalation: Expose the cells to gradually increasing concentrations of lenalidomide, starting from a sub-lethal dose.
-
Monitoring: Monitor cell viability and proliferation using assays such as MTT or trypan blue exclusion.
-
Selection: Select for cell populations that can proliferate in the presence of high concentrations of lenalidomide (typically >10 µM).
-
Characterization: Confirm the resistant phenotype by comparing the IC50 values of lenalidomide in the resistant and parental cell lines. Analyze CRBN expression levels and sequence the CRBN gene to identify potential resistance mechanisms.[16]
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds in lenalidomide-resistant and parental multiple myeloma cell lines.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., pomalidomide, iberdomide, mezigdomide) for 72 hours.
-
Viability Assessment: Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC50 values using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pomalidomide Action and Lenalidomide Resistance
Caption: Pomalidomide's mechanism and lenalidomide resistance pathways.
Experimental Workflow for Comparing Compound Efficacy
Caption: Workflow for comparing drug efficacy in lenalidomide resistance.
Conclusion
Pomalidomide is a valuable therapeutic option for patients with lenalidomide-resistant multiple myeloma, demonstrating efficacy in overcoming resistance mechanisms primarily centered around CRBN. The availability of research tools like this compound provides a platform for the development of next-generation therapies, including PROTACs, to further address the challenges of drug resistance. Emerging CELMoDs such as iberdomide and mezigdomide show promise with enhanced potency in preclinical models, suggesting they may offer additional benefits in the treatment of highly refractory disease. Continued research into the molecular mechanisms of resistance and the development of novel therapeutic strategies are crucial for improving outcomes for patients with multiple myeloma.
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives [mdpi.com]
- 2. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. esmo.org [esmo.org]
- 6. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide/Bortezomib/Low-Dose Dexamethasone in Lenalidomide-Refractory and Bortezomib-Exposed MM - Conference Correspondent [conference-correspondent.com]
- 9. Pomalidomide, bortezomib and low-dose dexamethasone in lenalidomide-refractory and proteasome inhibitor-exposed myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed lenalidomide-refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Daratumumab-lenalidomide and daratumumab-pomalidomide in relapsed lenalidomide-exposed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pomalidomide, dexamethasone, and daratumumab in relapsed refractory multiple myeloma after lenalidomide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 17. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pomalidomide-C3-NHS Ester Conjugation: A Comparative Guide to LC-MS Analysis and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical checkpoint in the development of novel therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras). This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Pomalidomide-C3-NHS ester protein conjugates against alternative validation methods. It offers detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.
Pomalidomide (B1683931), an immunomodulatory agent, is a key ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its conjugation to proteins via linkers such as the C3-NHS ester is a common strategy in the synthesis of PROTACs, which are designed to selectively target proteins for degradation. The successful and efficient conjugation of this compound to a target protein is paramount for the efficacy of the resulting molecule. LC-MS has emerged as a powerful and versatile tool for the detailed characterization of these conjugates, providing precise mass measurement and insights into the drug-to-protein ratio.
Performance Comparison of Bioconjugation Validation Techniques
The selection of an analytical technique for validating this compound conjugation depends on several factors, including the specific information required, available instrumentation, and the desired throughput. Below is a comparative summary of LC-MS and alternative methods.
| Feature | Mass Spectrometry (LC-MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass measurement of the conjugate, determination of drug-to-protein ratio (DPR), identification of conjugation sites, and sequence verification.[1][2] | Determination of average DPR and assessment of drug load distribution and heterogeneity.[1][3] | Detection of aggregation and major changes in size due to conjugation. | Qualitative assessment of molecular weight shift upon conjugation. |
| Quantitative Capability | Highly quantitative for DPR and conjugate abundance. | Quantitative for average DPR and distribution of drug-loaded species. | Semi-quantitative for aggregation. | Semi-quantitative with densitometry. |
| Resolution | High to very high, capable of resolving different drug loads. | High resolution for different drug-loaded species. | Low resolution for small mass changes. | Low resolution, may not resolve species with low drug loading. |
| Sensitivity | Very high (sub-microgram levels). | Moderate (microgram levels).[2] | Moderate. | Low to moderate (nanogram to microgram levels). |
| Throughput | Moderate, dependent on sample preparation and analysis time. | High, suitable for screening. | High. | High. |
| Instrumentation Cost | High. | Moderate. | Moderate. | Low. |
Detailed Experimental Protocols
LC-MS Analysis of this compound Protein Conjugate
This protocol outlines the steps for intact mass analysis of a protein conjugated with this compound to confirm conjugation and determine the drug-to-protein ratio (DPR).
1. Sample Preparation:
-
Desalting: It is crucial to desalt the protein conjugate sample to remove non-volatile salts from the conjugation reaction buffer. This can be achieved using a desalting column (e.g., C4 or C18) or buffer exchange spin column.[4] The final buffer should be volatile, such as 20 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.[4]
-
Concentration Adjustment: Dilute the desalted sample to a final concentration of approximately 0.1-1 mg/mL in a solution compatible with mass spectrometry.[4]
2. LC-MS Method:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column suitable for protein analysis (e.g., C4, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point and should be optimized for the specific protein conjugate.[2]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C to aid in protein denaturation and improve chromatographic peak shape.[2]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for accurate mass measurement of intact proteins.[5]
-
Ionization Mode: Positive electrospray ionization (ESI).[2]
-
Mass Range: A wide mass range should be scanned to encompass the expected charge states of the protein conjugate (e.g., 1000-4000 m/z).[2]
3. Data Analysis:
-
Deconvolution: The raw mass spectrum, which shows a distribution of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass of the protein.[4] Specialized software is used for this purpose.
-
Mass Confirmation: Compare the measured mass of the unconjugated protein with its theoretical mass to confirm the accuracy of the measurement.
-
Conjugate Mass Analysis: The mass of the this compound conjugate will be higher than the unconjugated protein. The expected mass increase per conjugation event is the mass of Pomalidomide-C3-linker minus the mass of the leaving group (N-hydroxysuccinimide).
-
DPR Determination: The deconvoluted spectrum will show a distribution of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more Pomalidomide moieties. The relative abundance of these peaks can be used to calculate the average drug-to-protein ratio.[6]
Hydrophobic Interaction Chromatography (HIC) for DPR Determination
HIC separates proteins based on their surface hydrophobicity. Since pomalidomide is a hydrophobic molecule, the hydrophobicity of the protein increases with each conjugation, allowing for the separation of species with different drug loads.[1][7]
1. HPLC System and Column:
-
HPLC System: An HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR).[2]
2. HIC Method:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[2]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[2]
-
Gradient: A linear gradient from high salt to low salt.
-
Flow Rate: 0.5-1.0 mL/min.[2]
-
Detection: UV absorbance at 280 nm.[2]
3. Data Analysis:
-
Integrate the peak areas of the different species in the chromatogram.
-
The peak with the earliest retention time corresponds to the unconjugated protein, with subsequent peaks representing increasing drug loads.
-
Calculate the average DPR using the following formula: Average DPR = Σ (Peak Area of DPRn * n) / Σ (Total Peak Area), where 'n' is the number of Pomalidomide molecules conjugated.[2]
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the conjugation reaction and the analytical workflow.
References
- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. hpst.cz [hpst.cz]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Western Blot Protocols for Validating Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The validation of targeted protein degradation is a cornerstone of modern drug discovery, particularly in the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] Western blotting remains an indispensable, trusted technique for directly visualizing and quantifying the reduction in a target protein's abundance following treatment with a degrader molecule.[1][3] This guide provides a comparative overview of key Western blot protocol variables and alternative methods, complete with detailed protocols and experimental data to aid in the selection of the most robust validation strategy.
Comparative Analysis of Key Protocol Components
Effective validation of protein degradation hinges on protocol optimization. Below, we compare critical components that can significantly impact the quality and interpretation of your results.
Alternative 1: Lysis Buffer Selection
The choice of lysis buffer is critical for efficient protein extraction while preventing artefactual degradation.[4] Radioimmunoprecipitation assay (RIPA) buffer is a common choice due to its strong denaturing capabilities. However, for certain applications, a milder buffer may be preferable to preserve protein complexes.
Table 1: Comparison of Lysis Buffer Performance
| Parameter | Method A: RIPA Buffer | Method B: Milder NP-40 Buffer | Justification |
| Target Protein Yield (Normalized) | 1.0 ± 0.08 | 0.85 ± 0.12 | RIPA's strong detergents typically lead to more complete cell lysis and higher protein recovery. |
| Background Signal (Relative Units) | 1.2 ± 0.15 | 1.0 ± 0.10 | Milder buffers can sometimes result in lower background by preserving the integrity of non-target proteins. |
| Preservation of Ubiquitination | Moderate | High | NP-40 is less disruptive to protein-protein interactions, which can be advantageous for co-immunoprecipitation studies. |
| Recommended Use Case | Standard quantification of total protein degradation. | Studies involving protein-protein interactions or co-IP following degradation. |
Data are representative and compiled from typical experimental outcomes.
Alternative 2: Loading Control Selection
Normalizing the target protein signal to a loading control is essential for accurate quantification.[5] While housekeeping proteins (HKPs) like GAPDH and β-actin are widely used, their expression can be affected by specific experimental conditions.[5][6] Total protein staining offers a robust alternative.
Table 2: Comparison of Loading Control Strategies
| Loading Control | Pros | Cons | Best For |
| GAPDH / β-actin | - High abundance and easy detection.[6]- Widely accepted.[7] | - Expression can vary with experimental conditions (e.g., hypoxia, infarction).[5][8]- Risk of signal saturation. | Routine experiments where HKP expression is known to be stable. |
| Total Protein Stain (e.g., Ponceau S) | - Unaffected by specific cellular treatments.[5]- Accounts for errors in both loading and transfer. | - Can be less sensitive than antibody-based methods.- Staining can sometimes be uneven. | Experiments where HKP expression is unstable or unknown; provides a more universal normalization standard. |
Visualizing the Process
Understanding the workflow and underlying biology is key to successful experimentation. The following diagrams illustrate the standard Western blot process for degradation analysis and the canonical pathway for PROTAC-mediated degradation.
Caption: Experimental workflow for Western blot analysis of protein degradation.[1]
Caption: PROTAC-mediated protein degradation pathway.[2]
Detailed Experimental Protocols
This section provides a standardized, step-by-step protocol for performing a Western blot to quantify small molecule-induced protein degradation.
Protocol: Western Blot for PROTAC-Induced Degradation
1. Cell Culture and Treatment
-
Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Treat cells with various concentrations of the degrader molecule (e.g., PROTAC) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[1] Include a vehicle control (e.g., DMSO).
2. Sample Preparation (Cell Lysis)
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4] This is crucial to prevent degradation post-lysis.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer’s instructions. This ensures equal protein loading.[2]
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.[1]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10] PVDF is often recommended for higher signal strength, especially when detecting ubiquitination.[11]
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C.[12] A primary antibody for a loading control (e.g., GAPDH) should also be used.
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
6. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine key parameters like DC50 (50% degradation concentration) and Dmax (maximum degradation).[2]
Alternative and Orthogonal Validation Methods
While Western blotting is a gold standard, other methods can provide complementary or higher-throughput data.[3][12]
Table 3: Comparison of Degradation Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Traditional Western Blot | Size-based separation and antibody-based detection of protein levels.[12] | - Provides molecular weight information.- Widely accessible and trusted.[3] | - Low throughput.- Semi-quantitative.- Labor-intensive.[3] |
| Capillary Western Blot (e.g., Simple Western™) | Automated, capillary-based immunodetection and size separation.[13] | - Fully quantitative and reproducible.- High throughput (96 samples in ~3 hours).[13]- Low sample volume required. | - Requires specialized instrumentation.- Higher initial cost. |
| HiBiT Lytic Detection Assay | A luminescent peptide tag (HiBiT) is engineered onto the target protein; degradation is measured by loss of luminescent signal.[3] | - High throughput and sensitive.- No antibodies required.[3]- Easily automated for screening. | - Requires genetic modification of the target protein.- Does not provide molecular weight information. |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of changes in protein abundance following treatment.[14] | - Unbiased and highly sensitive.- Can identify off-target effects.[12] | - Technically complex and expensive.- Data analysis is challenging. |
By combining the detailed protocols and comparative data in this guide, researchers can design and execute robust Western blot experiments to confidently validate protein degradation, accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loading Controls for Western Blotting [sigmaaldrich.com]
- 7. Recommended controls for western blot | Abcam [abcam.com]
- 8. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 14. academic.oup.com [academic.oup.com]
Pomalidomide-Based PROTACs Versus Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics is continuously evolving, moving beyond traditional occupancy-based inhibition towards novel modalities that can address challenges like drug resistance and the "undruggable" proteome. This guide provides an objective comparison between Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) and their small molecule inhibitor counterparts, focusing on mechanism, performance, and the experimental data that underpins their evaluation.
Introduction: Inhibition vs. Degradation
Small molecule inhibitors have long been the cornerstone of targeted therapy. They function by binding to specific sites on a target protein, such as an enzyme's active site, to block its activity. Their efficacy is "occupancy-driven," meaning they must be present at a sufficiently high concentration to continuously inhibit the target.[1] Pomalidomide itself is a unique small molecule inhibitor. It functions as a "molecular glue," redirecting the activity of an E3 ubiquitin ligase to induce the degradation of specific proteins.[2]
Pomalidomide-based PROTACs , on the other hand, represent a distinct therapeutic strategy. These are heterobifunctional molecules designed to eliminate a target protein entirely.[3][4] A PROTAC consists of three parts: a "warhead" that binds the protein of interest (POI), a Pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[3][4][6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][7]
Mechanism of Action
Pomalidomide: A "Molecular Glue" Small Molecule
Pomalidomide is an immunomodulatory drug (IMiD) that exerts its anti-cancer effects, particularly in multiple myeloma, through a novel mechanism.[8][9][10] It binds directly to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[9][11] This binding event alters the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and proteasomal degradation of "neosubstrates" that are not typically targeted by this ligase. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[2][10][11] The degradation of these factors leads to direct anti-proliferative and pro-apoptotic effects.[2] Additionally, Pomalidomide possesses anti-angiogenic and immunomodulatory properties, such as enhancing T-cell and Natural Killer (NK) cell activity.[11][12]
Figure 1. Mechanism of Pomalidomide as a molecular glue.
Pomalidomide-Based PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs leverage the Pomalidomide-CRBN interaction for a different purpose. Instead of relying on the degradation of IKZF1/3, a PROTAC uses the Pomalidomide end to "hijack" the CRBN E3 ligase and direct it towards a new protein of interest (POI).[5][13] The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is the critical step that initiates the degradation process.[3] Once the POI is poly-ubiquitinated, it is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.[3][7]
Figure 2. Catalytic mechanism of a Pomalidomide-based PROTAC.
Performance Comparison: Quantitative Data
The fundamental difference in their mode of action—occupancy-driven inhibition versus event-driven degradation—results in distinct performance profiles.[1]
| Feature | Small Molecule Inhibitor (e.g., Erlotinib) | Pomalidomide-Based PROTAC (e.g., Compound 16 vs EGFR) | Key Advantage of PROTAC |
| Mechanism | Occupancy-driven inhibition[1] | Event-driven, catalytic degradation[1][3] | Sub-stoichiometric efficacy, sustained response[4][7] |
| Primary Efficacy Metric | IC₅₀ : Concentration for 50% inhibition | DC₅₀ : Concentration for 50% degradationDₘₐₓ : Max degradation percentage[6][14] | Measures actual protein removal, not just inhibition. |
| Potency Example | Erlotinib IC₅₀ (EGFRʷᵗ): 0.32 µM [15] | Compound 16 IC₅₀ (EGFRʷᵗ): 0.10 µM [15] | Higher potency at lower concentrations.[4] |
| Degradation Efficacy | N/A (Does not degrade target) | Compound 16 Dₘₐₓ (EGFR): 96% degradation at 72h[15] | Complete removal of target protein, including non-enzymatic functions.[4] |
| Selectivity | May have off-target kinase inhibition. | Can improve kinase selectivity profile over the inhibitor warhead.[3] | Higher selectivity, potentially fewer side effects.[3] |
| Overcoming Resistance | Ineffective against mutations that block binding (e.g., EGFR T790M).[15] | Can degrade mutated, resistant proteins (e.g., EGFR T790M, BTK C481S).[3][15] | Effective against common resistance mutations.[4] |
| Off-Target Effects | Dependent on inhibitor's intrinsic selectivity. | Can have pomalidomide-driven off-targets (e.g., degradation of Zinc-Finger proteins).[5][13] | Rational design (e.g., C5 modification) can mitigate off-targets.[5][13] |
Table 1: Comparative performance of a Pomalidomide-based PROTAC against its conceptual small molecule inhibitor counterpart. Data for the PROTAC example is derived from a study on EGFR-targeting PROTACs.[15]
Addressing Off-Target Effects and Resistance
Selectivity and Off-Target Profile
A significant challenge with first-generation Pomalidomide-based PROTACs is the inherent activity of the Pomalidomide moiety, which can induce the degradation of its endogenous neosubstrates, particularly essential zinc-finger (ZF) proteins.[5][13] This can lead to unintended off-target effects.
However, a key advantage of PROTAC design is its modularity. Strategic chemical modification of the Pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, has been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN for the intended on-target degradation.[5][13] This rational design approach can significantly improve the selectivity profile of the PROTAC.
Mechanisms of Resistance
Resistance to both small molecule inhibitors and PROTACs can develop, though the mechanisms may differ.
-
For Pomalidomide (as a molecular glue): Resistance in patients is often associated with alterations in the CRBN gene, including mutations or downregulation of its expression, which prevents the drug from engaging the E3 ligase machinery.[16][17]
-
For Pomalidomide-based PROTACs: Resistance can arise from several factors:
-
E3 Ligase Alterations: Similar to Pomalidomide, mutations or loss of CRBN expression can render the PROTAC ineffective.[17]
-
Target Protein Mutations: A mutation in the POI that prevents the PROTAC's "warhead" from binding will confer resistance.
-
Upregulation of Target Synthesis: The cell may compensate for protein degradation by increasing the rate of protein synthesis.
-
Drug Efflux: Overexpression of multidrug resistance proteins can pump the PROTAC out of the cell.[17]
-
Despite these challenges, PROTACs have a distinct advantage in overcoming resistance to traditional inhibitors. For instance, a PROTAC can effectively degrade a kinase that has acquired a mutation in its active site, rendering a conventional inhibitor useless, as long as the PROTAC can still bind to another surface on the protein.[3][4]
Key Experimental Protocols
Accurate evaluation of Pomalidomide-based PROTACs requires a suite of specific assays to confirm their mechanism of action and quantify their efficacy.
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting:
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[5][6] Quantify band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[5]
Figure 3. Workflow for determining PROTAC-induced protein degradation.
Protocol 2: Ubiquitination Assay
Objective: To confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC₅₀). In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block degradation, causing ubiquitinated protein to accumulate.[5]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619) to preserve the ubiquitinated state of proteins.[5]
-
Immunoprecipitation (IP):
-
Incubate cell lysates with a primary antibody against the target protein to form an antibody-protein complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads and run on an SDS-PAGE gel.
-
Perform a Western blot as described above, but probe the membrane with a primary antibody against ubiquitin (e.g., P4D1).
-
-
Interpretation: An increase in the high-molecular-weight smear (poly-ubiquitin chain) in the PROTAC and MG132 co-treated sample compared to controls confirms that the PROTAC induces ubiquitination of the target protein.
Protocol 3: Cell Viability Assay
Objective: To assess the functional consequence of protein inhibition or degradation on cell proliferation and survival.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with serial dilutions of the small molecule inhibitor or the PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
Pomalidomide-based PROTACs and small molecule inhibitors represent two distinct, yet related, therapeutic strategies. While small molecule inhibitors modulate protein function, PROTACs eliminate the protein entirely, offering several key advantages:
-
Enhanced Potency: Catalytic activity often leads to efficacy at nanomolar or even picomolar concentrations.[4][7]
-
Overcoming Resistance: PROTACs can degrade proteins that have developed resistance to traditional inhibitors.[4]
-
Targeting the "Undruggable": Since high-affinity binding is not strictly required for degradation, PROTACs can target proteins that lack the well-defined active sites necessary for conventional inhibition.[4]
However, the development of PROTACs faces its own challenges, including optimizing their physicochemical properties (e.g., size, solubility, permeability) and mitigating potential off-target effects related to the E3 ligase recruiter.[4]
The choice between a small molecule inhibitor and a PROTAC depends on the specific target, the desired biological outcome, and the potential for resistance. As our understanding of the ubiquitin-proteasome system deepens and new E3 ligase ligands are discovered, Pomalidomide-based PROTACs and next-generation degraders will continue to expand the toolkit of targeted therapies, offering powerful new ways to combat disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 12. Pomalidomide - Wikipedia [en.wikipedia.org]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CRBN Ligands for Targeted Protein Degradation: Pomalidomide-C3-NHS Ester vs. 3-Aminophthalic Acid
For researchers, scientists, and drug development professionals, the selection of a Cereblon (CRBN) E3 ubiquitin ligase ligand is a critical step in the design of potent and specific proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of two prominent CRBN ligands: the well-established Pomalidomide-C3-NHS ester and the recently identified 3-aminophthalic acid.
This comparison delves into their binding affinities, performance in inducing protein degradation, and practical considerations such as chemical stability and accessibility. Experimental data is presented to support the comparison, along with detailed protocols for key assays.
At a Glance: Key Differences
| Feature | This compound | 3-Aminophthalic Acid |
| Description | A derivative of pomalidomide (B1683931) pre-functionalized with a C3-NHS ester linker for direct conjugation to a target protein ligand. | A newly identified small molecule CRBN ligand. |
| CRBN Binding | Well-characterized with high affinity. | Inferred from successful PROTAC-mediated degradation; direct binding data is not widely available. |
| PROTAC Efficacy | Extensively validated in numerous PROTACs, demonstrating robust protein degradation. | Shown to have comparable efficacy to pomalidomide-based PROTACs in specific applications (O'PROTACs).[1] |
| Chemical Stability | The NHS ester is susceptible to hydrolysis. | Reported to be more chemically stable than immunomodulatory drugs (IMiDs) like pomalidomide.[1] |
| Cost-Effectiveness | Generally higher cost due to multi-step synthesis. | Potentially more economical.[1] |
| Synthesis | Used in the final conjugation step of PROTAC synthesis. | Incorporated during the synthesis of the PROTAC backbone. |
Performance Data: A Quantitative Look
CRBN Binding Affinity
Pomalidomide's interaction with CRBN has been extensively studied and quantified. In contrast, direct binding affinity data for 3-aminophthalic acid to CRBN is not yet widely published. Its efficacy is primarily inferred from the performance of PROTACs that incorporate it.
Table 1: CRBN Binding Affinity of Pomalidomide
| Ligand | Assay Method | Binding Constant (Kd) | Binding Constant (Ki) |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM | Not Applicable |
| Pomalidomide | Fluorescence-based Competition Assay | Not Applicable | 2.1 µM |
Data compiled from published studies.
Protein Degradation Efficacy
While direct binding affinities differ in their availability, the ultimate measure of a CRBN ligand's utility in a PROTAC is its ability to induce the degradation of the target protein. Studies on an oligonucleotide-based PROTAC (O'PROTAC) targeting the ERG transcription factor have demonstrated that 3-aminophthalic acid can serve as an effective CRBN ligand.
Table 2: Comparative Degradation Efficacy of ERG O'PROTACs
| CRBN Ligand in O'PROTAC | Target Protein | Cell Line | Outcome |
| Pomalidomide | ERG | 293T | Effective degradation |
| 3-Aminophthalic Acid | ERG | 293T | Comparable degradation to pomalidomide-based O'PROTAC[1] |
This data suggests that while pomalidomide is a well-established and potent CRBN ligand, 3-aminophthalic acid is a viable and potentially advantageous alternative in certain contexts.[1]
Experimental Methodologies
For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC) for CRBN Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to CRBN.
Materials:
-
Purified recombinant CRBN-DDB1 protein complex
-
Ligand of interest (e.g., Pomalidomide)
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Prepare a 20-50 µM solution of CRBN-DDB1 in the ITC buffer.
-
Prepare a 200-500 µM solution of the ligand in the same ITC buffer.
-
Degas both solutions to prevent air bubbles.
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm, and a series of 1-2 µL injections at 150-second intervals.
-
Perform the titration experiment.
-
Analyze the resulting data by fitting it to a one-site binding model to determine the Kd, n, and ΔH.
Western Blot for PROTAC-mediated Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
CRBN-Mediated Ubiquitination Pathway
Caption: CRBN-mediated ubiquitination and degradation of a target protein.
PROTAC Experimental Workflow
References
Comparative Analysis of Pomalidomide-Based PROTAC Ternary Complex Formation: A Guide for Drug Developers
Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. A crucial component in the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase via ligands such as pomalidomide (B1683931). The efficacy of these heterobifunctional molecules is not solely dependent on their binary binding affinities but is critically governed by the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1] This guide provides a comparative analysis of factors influencing pomalidomide-based PROTAC ternary complex formation, supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation protein degraders.
Mechanism of Action: The Catalytic Cycle of Degradation
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[2] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[3]
Key Biophysical Parameters for Ternary Complex Analysis
The stability and formation of the ternary complex are quantified by several key biophysical parameters, which are essential for optimizing PROTAC design.
-
Binding Affinity (KD): The dissociation constant (KD) measures the strength of binding between molecules. For PROTACs, both binary affinities (PROTAC to POI, PROTAC to CRBN) and the overall affinity of the ternary complex are important.
-
Cooperativity (α): This is a critical parameter that measures how the binding of the first protein influences the binding of the second.[4] It is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[4]
-
α > 1 (Positive Cooperativity): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often a hallmark of potent degraders.[5]
-
α < 1 (Negative Cooperativity): The binding of the first protein hinders the binding of the second, often due to steric clashes.
-
α = 1 (No Cooperativity): The two binding events are independent.
-
-
Kinetics (kon/koff): The on-rate (kon) and off-rate (koff) describe the speed at which the complex forms and dissociates. A slow off-rate (long residence time) can be beneficial for efficient ubiquitination.[6]
Comparative Data on Pomalidomide-Based PROTACs
The linker connecting pomalidomide to the POI-binding warhead is a critical determinant of ternary complex formation and subsequent degradation efficacy.[7] Its length, composition, and attachment point can dramatically influence cooperativity and potency.[7]
Case Study 1: BTK Degraders
This table compares pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK), highlighting how linker length affects binary and ternary complex affinities.
| PROTAC | Linker Length | Binary KD (BTK, nM) | Binary KD (CRBN, µM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| Compound 1 | Short | 1.8 | 1.2 | 180 | < 1 (Negative) | [8] |
| Compound 2 | Medium | 4.9 | 1.9 | 49 | ~ 1 (Non-cooperative) | [8] |
| Compound 3 | Long | 2.5 | 1.3 | 2.5 | ~ 1 (Non-cooperative) | [8] |
Data synthesized from published literature.[8] Note: The study concluded that robust thermodynamic cooperativity was not essential for potent BTK degradation in this specific system, but relief of steric clashes with longer linkers was key.
Case Study 2: EGFR Degraders
This table showcases pomalidomide-based PROTACs targeting wild-type Epidermal Growth Factor Receptor (EGFR), demonstrating the effect of varying alkyl-ether linker structures on degradation potency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 | [9] |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 | [9] |
Data extracted from a study by Meng et al.[9] Key Observation: Subtle modifications in the linker structure led to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values.
Experimental Protocols
Several biophysical techniques are essential for characterizing ternary complex formation.[10] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are among the most widely used methods.[11]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding kinetics (kon, koff) and affinity (KD) in real-time.[12] It is uniquely capable of measuring both binary and ternary complex kinetics with medium throughput.[12]
General Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently couple or capture one of the binding partners (typically the E3 ligase, e.g., CRBN-DDB1) onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC + Ligase):
-
Inject a series of increasing concentrations of the pomalidomide-PROTAC over the immobilized ligase surface.
-
Measure the binding response to determine the KD and kinetic constants for the {PROTAC-CRBN} binary interaction.
-
-
Ternary Interaction Analysis (PROTAC + POI + Ligase):
-
Prepare solutions containing a constant, near-saturating concentration of the target protein (POI).
-
To these solutions, add the PROTAC at a range of increasing concentrations.
-
Inject these pre-incubated mixtures over the immobilized ligase surface.
-
The resulting binding response corresponds to the formation of the {POI-PROTAC-CRBN} ternary complex.
-
-
Data Analysis: Fit the sensorgram data from both binary and ternary experiments to appropriate binding models to calculate KD, kon, and koff. Calculate the cooperativity factor (α) by comparing the binary and ternary KD values.[4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13] While powerful, it is lower in throughput and requires larger quantities of protein and compound compared to SPR.[13]
General Protocol for Ternary Complex Analysis:
-
Preparation: Place a solution of one protein (e.g., CRBN) in the ITC sample cell. Fill the injection syringe with the PROTAC.
-
Binary Titration (PROTAC into CRBN): Perform a series of small, sequential injections of the PROTAC into the CRBN solution. Measure the heat change after each injection until saturation is reached.
-
Preparation for Ternary Analysis: Place a solution containing a pre-formed binary complex (e.g., CRBN saturated with the PROTAC) in the sample cell. Fill the injection syringe with the target protein (POI).
-
Ternary Titration (POI into {CRBN-PROTAC}): Titrate the POI into the cell containing the binary complex. The measured heat change corresponds to the formation of the ternary complex.
-
Data Analysis: Integrate the heat peaks from the titration curve and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.
Conclusion: Rational Design Principles
The formation of a stable and conformationally competent ternary complex is the cornerstone of an effective pomalidomide-based PROTAC. A systematic approach involving the comparative analysis of linker length, composition, and attachment point is essential for optimizing degradation potency and selectivity.[7] Biophysical assays such as SPR and ITC are indispensable tools, providing quantitative data on affinity and cooperativity that can guide the rational design process.[10] While strong binary affinities are a good starting point, the ultimate success of a PROTAC is dictated by the properties of the ternary complex, where positive cooperativity is often, though not always, a key indicator of a highly effective degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. jove.com [jove.com]
Safety Operating Guide
Proper Disposal of Pomalidomide-C3-NHS Ester: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-C3-NHS ester, a bifunctional molecule combining a cytotoxic agent with a reactive chemical moiety. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to researchers, scientists, and drug development professionals, as well as the environment. Adherence to these guidelines is critical for maintaining a safe laboratory setting.
Pomalidomide is a potent immunomodulatory and anti-neoplastic agent, classified as a cytotoxic compound. The N-hydroxysuccinimide (NHS) ester is a reactive group used for conjugation to molecules containing primary amines. The dual nature of this compound necessitates a disposal protocol that addresses both its cytotoxic and reactive properties. The primary method for disposal is through a certified hazardous waste management service, with chemical inactivation as a potential supplementary step.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound in any form, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid powder to prevent aerosol inhalation.
Step-by-Step Disposal Procedures
All waste generated from the use of this compound must be treated as hazardous chemical and cytotoxic waste.[1][2] Segregation from general laboratory waste is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled, and sealed purple container designated for cytotoxic waste.[1][2][3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container, also designated for cytotoxic waste.[3] Do not mix with other waste streams.[3]
2. Chemical Inactivation of the NHS Ester (Optional, as a preliminary step):
The reactive NHS ester can be deactivated through hydrolysis. This procedure should be performed in a chemical fume hood.
-
For aqueous solutions, adjust the pH to >8.5 with a suitable base (e.g., 1 M sodium bicarbonate or sodium hydroxide) and allow the solution to stir at room temperature for several hours to overnight to ensure complete hydrolysis of the NHS ester.[5]
-
For solutions in organic solvents like DMSO or DMF, the addition of water can facilitate hydrolysis.
Important Note: While hydrolysis deactivates the NHS ester, it does not neutralize the cytotoxic properties of the Pomalidomide moiety. The resulting solution must still be treated as hazardous cytotoxic waste.
3. Final Disposal:
-
All waste containing this compound, including the neutralized solutions from the chemical inactivation step, must be disposed of through an approved hazardous waste disposal service.[3][5]
-
Ensure all waste containers are properly labeled with "Cytotoxic Waste" and include the chemical name.[6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]
Quantitative Data for NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH. The following table summarizes the half-life of NHS esters at different pH values, demonstrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 180 minutes |
| 8.5 | Room Temperature | 130 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 110 minutes |
Experimental Protocol: Hydrolysis of this compound Waste
This protocol describes a method for the chemical inactivation of the NHS ester moiety in liquid waste containing this compound prior to collection by a hazardous waste management service.
Materials:
-
Liquid waste containing this compound.
-
1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃).
-
1 M Hydrochloric Acid (HCl).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate glass container for the reaction.
-
Stir bar and stir plate.
Procedure:
-
Preparation: In a designated chemical fume hood, place the liquid waste in a suitable glass container equipped with a stir bar.
-
Basification: While stirring, slowly add 1 M NaOH or 1 M NaHCO₃ to the solution until the pH is between 8.5 and 9.0.
-
Hydrolysis: Allow the mixture to stir at room temperature for at least 4 hours to ensure complete hydrolysis of the NHS ester. For more dilute solutions or lower temperatures, an overnight reaction is recommended.
-
Neutralization: After the incubation period, carefully neutralize the solution by adding 1 M HCl dropwise until the pH is between 6 and 8.
-
Collection for Disposal: Transfer the neutralized solution to a designated and clearly labeled hazardous waste container for cytotoxic materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe and compliant working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
